Fmoc-OSu
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-17-9-10-18(22)20(17)25-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSUFWLPZLCIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232090 | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82911-69-1 | |
| Record name | N-(9-Fluorenylmethoxycarbonyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82911-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-dioxopyrrolidin-1-yl)-9H-fluoren-9-ylmethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Carbonic acid, 2,5-dioxo-1-pyrrolidinyl 9H-fluoren-9-ylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-Fluorenylmethylsuccinimidyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7AUS3GKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-OSu: Mechanism and Application in Synthesis
Introduction
N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly abbreviated as Fmoc-OSu, is a pivotal reagent in modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its primary function is to introduce the fluorenylmethoxycarbonyl (Fmoc) protecting group onto primary and secondary amines, most notably the α-amino group of amino acids.[3][4] The Fmoc group is renowned for its unique lability characteristics; it is stable under acidic conditions but can be readily cleaved by mild bases, such as piperidine.[3][] This orthogonality to acid-labile side-chain protecting groups (like Boc and tBu) is the cornerstone of the widely adopted Fmoc-based SPPS strategy.[][6] Compared to its precursor, Fmoc-Cl, this compound offers advantages such as greater stability and easier to control reaction conditions, leading to fewer side reactions.[][7] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed experimental protocols for its application.
Core Properties of this compound
This compound is a white, microcrystalline powder that is sensitive to moisture.[1] Its chemical and physical properties are summarized in the table below, providing essential data for researchers in handling and experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate | [8][9] |
| CAS Number | 82911-69-1 | [1][10] |
| Molecular Formula | C₁₉H₁₅NO₅ | [8][10] |
| Molecular Weight | 337.33 g/mol | [8][10] |
| Melting Point | 150-153 °C | [1][11] |
| Appearance | White or almost white microfine powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1][8] |
| Storage Conditions | 2-8°C, keep dry, under inert gas (e.g., Nitrogen) | [1][10] |
Mechanism of Action
The utility of this compound is defined by two critical reaction mechanisms: the protection of an amine via the installation of the Fmoc group, and the subsequent deprotection of this group to liberate the amine for further reaction.
Amine Protection with this compound
The protection of an amino group with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine (e.g., an amino acid) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinimide ester in the this compound molecule.[1][4] This reaction proceeds under mild basic conditions, which facilitate the deprotonation of the amine, enhancing its nucleophilicity.[3] The reaction forms a transient tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide (NHS) as a good leaving group. The final products are the stable Fmoc-protected amine (a carbamate) and NHS, which can be easily washed away.[3]
Caption: Mechanism of amine protection using this compound.
Fmoc Group Deprotection
The defining feature of the Fmoc group is its removal under mild basic conditions, a process that does not affect acid-labile protecting groups.[3] The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in DMF.[12][13] The mechanism is a base-catalyzed β-elimination (E1cB). The piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring system.[7][12] This generates a stabilized carbanion (an aromatic fluorenyl anion), which then undergoes elimination to form dibenzofulvene (DBF) and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. The liberated dibenzofulvene can react with the deprotecting agent (piperidine) to form a stable adduct, preventing side reactions.[12]
Caption: Mechanism of Fmoc group deprotection via β-elimination.
Experimental Protocols
The following protocols provide standardized procedures for the protection of amino acids with this compound and the subsequent deprotection step within the context of SPPS.
Protocol 1: Fmoc Protection of an Amino Acid
This procedure describes the general method for attaching the Fmoc group to the α-amino position of a free amino acid.[6]
Materials:
-
Amino Acid
-
This compound (1.05 equivalents)
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dioxane or Acetone
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid in the 10% sodium carbonate solution.[6]
-
Reagent Addition: In a separate flask, dissolve 1.05 equivalents of this compound in dioxane. Add this solution dropwise to the stirring amino acid solution at room temperature.[6]
-
Reaction: Allow the mixture to stir at room temperature for 4-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC).[6]
-
Workup: Once the reaction is complete, acidify the mixture to a pH of ~2 using dilute HCl.[6]
-
Extraction: Extract the aqueous layer with ethyl acetate (typically 3 times).[7]
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purification: The product can be further purified by crystallization if necessary.[6]
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide chain anchored to a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% piperidine in DMF (v/v)[12]
-
Dimethylformamide (DMF) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for approximately 30 minutes.
-
Initial Treatment: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate gently for 3 minutes.[6]
-
Main Treatment: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.[6] The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Application Workflow in Peptide Synthesis
This compound is a cornerstone reagent for preparing the building blocks used in Fmoc-based SPPS. The synthesis of a peptide is a cyclical process involving the sequential deprotection of the N-terminal Fmoc group followed by the coupling of the next Fmoc-protected amino acid.
Caption: A single cycle workflow for Fmoc-based solid-phase peptide synthesis.
Beyond its primary role in SPPS, this compound is also utilized as a fluorescent labeling reagent for compounds containing primary or secondary amines, such as glycosylamines, due to the strong UV absorbance of the fluorenyl group.[4][] This property is also exploited for the real-time monitoring of deprotection and coupling steps in automated peptide synthesizers.[]
References
- 1. This compound | 82911-69-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 9. N-(9-Fluorenylmethoxycarbonyloxy)succinimide | C19H15NO5 | CID 134122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 82911-69-1 | FF10663 | Biosynth [biosynth.com]
- 11. This compound | CAS#:82911-69-1 | Chemsrc [chemsrc.com]
- 12. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Fmoc-OSu: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly known as Fmoc-OSu, is a pivotal reagent in modern biochemistry and pharmaceutical development, particularly in the realm of solid-phase peptide synthesis (SPPS). Its principle utility lies in the protection of primary and secondary amines, most notably the α-amino group of amino acids. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and visual representations of key chemical processes.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid. Its structure is characterized by the fluorenylmethoxycarbonyl (Fmoc) group linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester is an excellent leaving group, facilitating the reaction with nucleophilic amines.
Chemical Structure:
Caption: Chemical structure of this compound.
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 9H-fluoren-9-ylmethyl carbonate[1] |
| Synonyms | N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 9-Fluorenylmethyl succinimidyl carbonate[2][3] |
| CAS Number | 82911-69-1[2][4] |
| Molecular Formula | C₁₉H₁₅NO₅[5] |
| Molecular Weight | 337.33 g/mol [4][5] |
| Appearance | White to off-white solid/powder[4] |
| Melting Point | 150-153 °C[6] |
| Solubility | Soluble in organic solvents such as DMSO (approx. 20 mg/ml) and dimethylformamide (DMF) (approx. 25 mg/ml). Sparingly soluble in water.[5] |
| Storage | Store at -20°C for long-term stability (stable for at least two years).[5] |
Mechanism of Action: Amine Protection
The primary function of this compound is to introduce the Fmoc protecting group onto a primary or secondary amine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the succinimidyl ester. The N-hydroxysuccinimide anion is a good leaving group, resulting in the formation of a stable carbamate linkage. This reaction is typically carried out under mild basic conditions to deprotonate the amine, increasing its nucleophilicity.
References
- 1. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
- 2. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. csbio.com [csbio.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
Synthesis of Fmoc-OSu for beginners
An In-depth Technical Guide to the Synthesis of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Introduction
N-(9-Fluorenylmethoxycarbonyloxy)succinimide, commonly known as this compound, is a pivotal reagent in modern biochemical and pharmaceutical research, particularly in the field of peptide synthesis. It serves as a highly effective agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the primary and secondary amino groups of amino acids.[1] The Fmoc group is prized for its stability under acidic conditions and its lability under mild basic conditions, typically using a secondary amine like piperidine.[1][] This orthogonality allows for the selective deprotection of the N-terminus during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups.[1]
Compared to its precursor, Fmoc-Cl (9-fluorenylmethyl chloroformate), this compound is often preferred as its reaction conditions are easier to control, leading to fewer side reactions such as the formation of dipeptides.[][3] This guide provides a detailed overview of the synthesis of this compound for researchers, scientists, and professionals in drug development, focusing on common synthetic routes, detailed experimental protocols, and characterization.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with N-hydroxysuccinimide (NHS). The reaction involves the formation of an active ester, with the succinimide moiety acting as a good leaving group. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Several variations of this method exist, primarily differing in the choice of solvent and base.
Method 1: Synthesis in an Organic Solvent with a Tertiary Amine Base
A widely used method involves the reaction of Fmoc-Cl and NHS in an anhydrous organic solvent, such as dichloromethane, with a tertiary amine base like diisopropylamine.[4] This approach provides good yields but requires careful control of anhydrous conditions.
Method 2: Two-Phase Synthesis with an Inorganic Base
An alternative and more environmentally friendly method utilizes a two-phase system of ethyl acetate and water with an inorganic base like sodium bicarbonate or sodium carbonate.[5][6] This process is advantageous as the product conveniently precipitates from the reaction mixture in high purity, simplifying purification.[5] The use of non-toxic ethyl acetate, which can be recycled, and the simple treatment of the resulting neutral brine waste make this method suitable for larger-scale industrial production.[5]
Experimental Protocols
Protocol 1: Synthesis in Dichloromethane
This protocol is adapted from a procedure described for synthesis in an anhydrous organic solvent.[4]
Reagents:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
N-hydroxysuccinimide (NHS)
-
Diisopropylamine
-
Anhydrous Dichloromethane (DCM)
-
10% (w/v) Citric Acid Solution
-
10% (w/v) Sodium Bicarbonate Solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Under a nitrogen atmosphere, dissolve N-hydroxysuccinimide (1.05 eq) and diisopropylamine (1.03 eq) in anhydrous dichloromethane at room temperature.
-
In a separate flask, dissolve Fmoc-Cl (1.0 eq) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add the NHS/diisopropylamine solution dropwise to the cooled Fmoc-Cl solution over a period of 5-10 minutes with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours under a nitrogen atmosphere.[4]
-
Filter the resulting mixture to remove the diisopropylammonium chloride precipitate and wash the precipitate with additional dichloromethane.
-
Combine the filtrate and washings. Sequentially wash the organic layer with a 10% citric acid solution, a 10% sodium bicarbonate solution, and finally three times with deionized water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure (in vacuo) to yield the crude product.[4]
-
The product can be used without further purification or recrystallized if necessary.
Protocol 2: Two-Phase Synthesis in Ethyl Acetate/Water
This protocol is based on a newer, simplified method that promotes product precipitation.[5]
Reagents:
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
N-hydroxysuccinimide (NHS)
-
Sodium Bicarbonate (or Sodium Carbonate)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Prepare a solution of Fmoc-Cl in ethyl acetate (a suitable concentration is 10-30%).
-
Prepare an aqueous solution of N-hydroxysuccinimide (a suitable concentration is 5-15%).
-
Combine the two solutions in a reaction vessel. The recommended molar ratio of Fmoc-Cl to NHS is approximately 1:1.1.[5]
-
Maintain the reaction temperature between 15-35°C.
-
Add sodium bicarbonate or sodium carbonate in batches while stirring. This keeps the organic layer nearly neutral, which minimizes the formation of 9-fluorenemethanol as a byproduct.[5]
-
Continue stirring for 2-2.5 hours. During this time, the this compound product will precipitate as a solid.[5]
-
Collect the solid product by filtration.
-
Wash the filtered product with water and then with a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum. This method typically yields this compound with high purity, suitable for direct use in peptide synthesis without further refining.[5]
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Parameter | Method 1 (DCM) | Method 2 (Ethyl Acetate/Water) |
| Fmoc-Cl | 1.0 eq | 1.0 eq |
| N-hydroxysuccinimide | 1.05 eq | ~1.1 eq[5] |
| Base | Diisopropylamine (1.03 eq)[4] | Sodium Bicarbonate (in batches)[5] |
| Solvent System | Anhydrous Dichloromethane[4] | Ethyl Acetate / Water[5] |
| Temperature | 0°C to Room Temp[4] | 15 - 35°C[5] |
| Reaction Time | 16 hours[4] | 2 - 2.5 hours[5] |
Table 2: Physical and Purity Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₅NO₅ | [6] |
| Molecular Weight | 337.33 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4][7] |
| Melting Point | 147 - 153°C | [6][7][8] |
| Purity (HPLC) | ≥99% | [7][9] |
| Solubility | Soluble in DMSO, DMF, Acetone; Limited in water | [4][6] |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure. The ¹H NMR spectrum in CDCl₃ will show characteristic peaks for the fluorenyl protons (δ 7.3-7.8 ppm), the CH and CH₂ groups of the fluorenyl moiety (δ 4.3-4.6 ppm), and the succinimide protons (δ ~2.8 ppm).[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[9]
-
Melting Point: A sharp melting point within the expected range (147-153°C) is a good indicator of purity.[7][8]
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.
Mandatory Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]
- 5. omizzur.com [omizzur.com]
- 6. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 7. This compound | Matrix Innovation [matrix-innovation.com]
- 8. CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester - Google Patents [patents.google.com]
- 9. omizzur.com [omizzur.com]
Fmoc-OSu: A Comprehensive Technical Guide for Researchers
Fmoc-OSu , or N-(9-Fluorenylmethoxycarbonyloxy)succinimide, is a pivotal reagent in modern biochemistry and pharmaceutical development, primarily utilized for the protection of amino groups in peptide synthesis. This guide provides an in-depth overview of its chemical properties, applications, and the methodologies associated with its use, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 82911-69-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₁₅NO₅ | [2][3][4][5] |
| Molecular Weight | 337.33 g/mol | [1][2][6] |
| Melting Point | 150-153 °C | [2] |
| Solubility | Soluble in DMF and DMSO | [2][3] |
| Purity | ≥98% | [3] |
Mechanism of Action: The Fmoc Protection Strategy
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to one of the most common strategies in solid-phase peptide synthesis (SPPS).[1][7] this compound serves as an efficient reagent for the introduction of this protecting group onto the primary or secondary amino groups of amino acids.[1]
The protection mechanism involves a nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl ester of this compound. This reaction, typically carried out under mild basic conditions, results in the formation of a stable carbamate linkage, effectively protecting the amino group from participating in subsequent coupling reactions.[3][8] N-hydroxysuccinimide is released as a byproduct, which is readily removed.[3]
A key advantage of the Fmoc group is its lability under basic conditions, while remaining stable to acids.[3][] This orthogonality allows for the selective deprotection of the N-terminal amino group without affecting acid-labile side-chain protecting groups.[3] The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF), through a β-elimination mechanism.[3][8]
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful peptide synthesis. Below are standardized procedures for the Fmoc protection of amino acids and the subsequent deprotection step in SPPS.
Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the attachment of the Fmoc protecting group to a free amino acid.
Materials:
-
Amino acid
-
This compound (1.0-1.2 equivalents)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water, or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.
-
In a separate flask, dissolve this compound in dioxane or DMF.
-
Slowly add the this compound solution to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-16 hours.
-
Once the reaction is complete (monitored by TLC or LC-MS), acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocol outlines a typical cycle for the elongation of a peptide chain on a solid support using the Fmoc strategy.
Materials:
-
Fmoc-protected amino acid loaded resin
-
20% (v/v) piperidine in DMF (deprotection solution)
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)
-
Activation base (e.g., DIEA) (6-10 equivalents)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the deprotection solution for 10-15 minutes.[1]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with the coupling reagent and activation base in DMF. Allow this mixture to stand for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.[10]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.
Quantitative Data
The efficiency of the Fmoc protection and coupling steps is crucial for the overall yield and purity of the synthesized peptide. The following table presents typical yields for the Fmoc protection of various amino acids.
| Amino Acid Derivative | Yield (%) | Citation |
| Nα-Fmoc-Ala-OMe | 90 | [6] |
| Nα-Fmoc-Phe-OMe | 88 | [6] |
| Nα-Fmoc-Asp(t-Bu)-OMe | 89 | [6] |
| Nα-Fmoc-Leu-OMe | 89 | [6] |
| Nα-Fmoc-Pro-OMe | 79 | [6] |
| Nα-Fmoc-Lys(Boc)-OMe | 88 | [6] |
| Nα-Fmoc-Gly-Gly-OMe | 84 | [6] |
| Nα-Fmoc-Thr(t-Bu)-Ala-OMe | 83 | [6] |
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly representing complex biochemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the key mechanisms and workflows involving this compound.
Fmoc Protection Mechanism
This diagram illustrates the reaction between an amino acid and this compound to form an Fmoc-protected amino acid.
References
- 1. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. omizzur.com [omizzur.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational tool in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its widespread use is attributed to its unique characteristic of being stable under acidic conditions while being easily removed by mild basic conditions. This orthogonality allows for the selective deprotection of the α-amino group of an amino acid without affecting acid-labile side-chain protecting groups, a critical aspect for the successful synthesis of complex peptides.[2][3] This technical guide provides an in-depth exploration of the core principles of Fmoc chemistry, including its mechanism, application, and detailed experimental protocols.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate that temporarily blocks the primary or secondary amine of an amino acid.[1] This protection is essential to prevent unwanted reactions, such as the self-polymerization of amino acids, during the activation of the carboxyl group for peptide bond formation.[3]
Introduction of the Fmoc Group
The Fmoc group is typically introduced by reacting a free amino acid with an activated Fmoc reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[1] this compound is generally preferred as it minimizes the formation of Fmoc-dipeptide byproducts.[2] The reaction involves the nucleophilic attack of the amino group on the activated Fmoc reagent.[4]
The Principle of Base-Labile Deprotection
The key to the utility of the Fmoc group is its lability under mild basic conditions.[2] The fluorenyl ring system is electron-withdrawing, which renders the proton at the C9 position of the fluorene ring acidic.[2] In the presence of a mild base, typically a secondary amine like piperidine, this proton is abstracted.[2][3] This initiates a β-elimination reaction, leading to the release of the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate.[][6]
The deprotection mechanism is a two-step E1cB (Elimination, Unimolecular, conjugate Base) process:[2]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: The resulting carbanion undergoes elimination to release the free amine and form the dibenzofulvene byproduct.
The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine. To prevent this, the base used for deprotection, such as piperidine, also acts as a scavenger, reacting with the dibenzofulvene to form a stable adduct that is washed away.[6][7]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the base used, its concentration, the solvent, and the reaction time. The following tables summarize key quantitative data related to Fmoc deprotection.
Table 1: Kinetics of Fmoc Deprotection with Piperidine in DMF
| Piperidine Concentration (v/v) | Time (minutes) | Fmoc Removal (%) |
| 1% | 1 | 33.4 |
| 1% | 3 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | < 1 (t½ ≈ 6s) | >99 |
Data compiled from multiple sources. The half-life in 20% piperidine in DMF is approximately 6 seconds.[8][9]
Table 2: Common Fmoc Deprotection Cocktails in SPPS
| Reagent Composition | Solvent | Typical Reaction Time | Notes |
| 20% Piperidine | DMF | 1-3 min, then 10-15 min | Standard and widely used method.[6] |
| 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | Not specified | Avoids the use of piperidine.[8] |
| 2% DBU, 2% Piperidine | DMF or NMP | Not specified | Alternative base mixture.[10] |
Experimental Protocols
Protocol for Fmoc Protection of an Amino Acid (Using this compound)
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with this compound.[2]
Materials:
-
Amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (this compound)
-
10% Sodium carbonate solution (aqueous)
-
Dioxane
-
Methanol
-
10% aqueous citric acid/methanol (1:1)
-
Water
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Addition of this compound: Add a solution of this compound in dioxane to the amino acid solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or HPLC until the this compound is consumed.[11]
-
Work-up:
-
Add methanol and stir for 30 minutes.[11]
-
Evaporate the solvent.
-
If a solid forms, add water and stir for 30 minutes. Filter the solid and wash sequentially with 10% aqueous citric acid/methanol (1:1) and then water until the filtrate is neutral.[11]
-
If an oil forms, adjust the pH of the aqueous phase to 2 with 1N HCl. Extract the product with ethyl acetate. Wash the organic phase with water and brine, then dry over sodium sulfate.[11]
-
-
Drying: Dry the final product under vacuum. The purity should be ≥99% by HPLC.[11]
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during SPPS.[6][12]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 1-3 minutes at room temperature.[6]
-
Solution Removal: Drain the piperidine solution. The concentration of the dibenzofulvene-piperidine adduct in the drained solution can be measured spectrophotometrically at approximately 301 nm to quantify the deprotection.[6][13]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[6]
-
Solution Removal: Drain the piperidine solution.
-
Washing: Wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is:
-
Drying: Dry the deprotected resin under a stream of nitrogen. The resin is now ready for the next amino acid coupling step.
Visualizing the Core Principles
Chemical Reaction of Fmoc Protection
Caption: Fmoc protection of an amino acid using this compound.
Mechanism of Fmoc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mdpi.com [mdpi.com]
Fmoc-OSu: A Technical Guide to Solubility in Organic Solvents
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a cornerstone reagent in modern peptide synthesis and bioconjugation, primarily used for the introduction of the Fmoc protecting group onto primary and secondary amines.[1][2][3] The efficiency of Fmoc protection reactions is critically dependent on the solubility of this compound in the chosen reaction solvent. This guide provides an in-depth analysis of this compound's solubility in dimethylformamide (DMF) and other common organic solvents, presents a standardized protocol for solubility determination, and illustrates the fundamental reaction pathway.
Quantitative Solubility Data
The solubility of this compound is highest in polar aprotic solvents, which are capable of solvating the molecule effectively. DMF and Dimethyl Sulfoxide (DMSO) are particularly effective solvents for this reagent.[2][4][5][6][7][8][9][10] The following table summarizes quantitative solubility data from various sources, providing a comparative overview for researchers.
| Solvent | Chemical Class | Solubility (mg/mL) | Mole Fraction (at 298.15 K / 25 °C) | Temperature (°C) | Reference |
| Dimethylformamide (DMF) | Polar Aprotic | ~25 | 9.693 x 10⁻³ | 25 | [5][6][8][10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~20 | 6.406 x 10⁻³ | 25 | [5][6][8][10] |
| Acetonitrile (ACN) | Polar Aprotic | 12.5 | Not Available | 25 | [4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble¹ | Not Available | Not Specified | [4] |
| Dichloromethane (DCM) | Halogenated | Soluble¹ | Not Available | Not Specified | [11] |
| Ethanol | Polar Protic | Low | 8.237 x 10⁻⁴ | 25 | [8] |
| Water | Polar Protic | Sparingly Soluble | 7.378 x 10⁻⁶ | 25 | [6][8] |
The data clearly indicates that DMF is a superior solvent for dissolving this compound, closely followed by DMSO.[5][6][8] This high solubility is a key reason for the widespread use of DMF as the solvent of choice in solid-phase peptide synthesis (SPPS), where efficient and complete reactions are paramount.[1]
Experimental Protocol: Solubility Determination via Shake-Flask Method
The equilibrium shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a given solvent.[12][13] This protocol ensures that a saturated solution is achieved, providing an accurate measure of solubility at a specific temperature.
1. Preparation of Materials:
-
Accurately weigh an excess amount of crystalline this compound. An "excess" ensures that undissolved solid will remain after equilibrium is reached.
-
Measure a precise volume of the desired organic solvent (e.g., DMF).
-
Use sealed containers, such as glass vials with screw caps, to prevent solvent evaporation.
2. Equilibration:
-
Add the excess this compound to the known volume of solvent in the sealed vial.
-
Place the vial in a temperature-controlled environment, such as a shaker bath, set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged and consistent period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[14]
3. Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.[14]
4. Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. This brings the concentration into the linear dynamic range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The strong UV absorbance of the Fmoc group makes it readily detectable.[15]
5. Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in the desired units, such as mg/mL or mol/L.
Visualization of Core Mechanisms
The primary function of this compound is to attach the Fmoc protecting group to an amine. This reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the succinimidyl carbonate, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Caption: Reaction pathway for the protection of an amine using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 82911-69-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu
For Researchers, Scientists, and Drug Development Professionals
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS) and bioconjugation, prized for its efficiency in introducing the Fmoc protecting group to primary amines.[1][2][3] However, its efficacy is intrinsically linked to its stability. This technical guide provides an in-depth analysis of this compound's stability under various conditions, recommended long-term storage protocols, and methods for assessing its purity, ensuring the integrity of your research and development endeavors.
Core Concepts: Stability Profile of this compound
This compound is a crystalline solid that, while generally stable when stored correctly, is susceptible to degradation through several pathways, primarily hydrolysis and base-catalyzed decomposition.[1][4] Understanding the factors that influence its stability is paramount for its effective use.
Summary of Storage and Stability Data
| Parameter | Condition | Observation | Reference |
| Solid State Storage | -20°C, as supplied in a tightly sealed container | Stable for at least two to four years.[5][6] | [5][6] |
| 2-8°C, dry conditions | Recommended for routine laboratory use.[7] | [7] | |
| Solution Stability | Anhydrous DMF or Acetonitrile at -20°C | Recommended for long-term storage in solution.[1] | [1] |
| Aqueous solutions | Not recommended for storage for more than one day.[5] Hydrolyzes with a half-life of 2-4 hours at pH 7.4 (37°C).[1] | [1][5] | |
| Thermal Stability | Up to 150°C (TGA) | Thermally stable as a solid up to this temperature.[1] | [1] |
| >60°C in solution | Prolonged heating leads to decomposition.[1] Thermal cleavage can occur at 120°C in d6-DMSO.[8][9] | [1][8][9] | |
| pH Sensitivity | Acidic (pH < 4) | Accelerated degradation via succinimide ring opening.[1] | [1] |
| Alkaline (pH > 9) | Promotes cleavage of the Fmoc group.[1] | [1] | |
| Solubility | DMSO | Approximately 20 mg/mL.[5][6] | [5][6] |
| Dimethylformamide (DMF) | Approximately 25 mg/mL.[5][6] | [5][6] | |
| Water | Sparingly soluble.[5] | [5] |
Degradation Pathways
The primary routes of this compound degradation involve the loss of the succinimidyl ester, rendering it inactive for amine coupling.
Hydrolysis
In the presence of water, the succinimidyl ester of this compound is susceptible to hydrolysis, yielding N-hydroxysuccinimide (NHS) and the Fmoc-carboxylic acid, which is unstable and readily decarboxylates to 9-fluorenylmethanol. This process is accelerated at neutral to slightly alkaline pH.
Base-Catalyzed Degradation
The Fmoc group is inherently base-labile, a property exploited for its removal during SPPS.[3][4] In the presence of bases, including primary and secondary amines, a β-elimination reaction occurs. This reaction cleaves the Fmoc group, generating dibenzofulvene (DBF) and carbon dioxide.[10] The liberated succinimide can also be hydrolyzed.
References
- 1. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
Introduction to Fmoc solid-phase peptide synthesis
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and small protein synthesis in both academic research and pharmaceutical development.[1][2] The methodology, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.
The most prevalent strategy within SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) / tert-butyl (tBu) orthogonal protection scheme.[3] This method utilizes the base-labile Fmoc group for temporary protection of the N-α-amino group and acid-labile protecting groups for the amino acid side chains.[3] The mild conditions used for Fmoc removal, coupled with the high efficiency of modern coupling reagents, have established Fmoc SPPS as a robust and versatile technique for producing high-purity peptides.[1]
This guide provides a comprehensive technical overview of the core principles, experimental protocols, and quantitative data associated with Fmoc SPPS, intended for researchers, scientists, and professionals in drug development.
Core Principles of Fmoc SPPS
The Fmoc SPPS process is a cyclical series of chemical reactions, allowing for the controlled, sequential elongation of a peptide chain on a solid support. The fundamental principle lies in the "orthogonal" protection strategy, where the N-α-amino group and the side-chain protecting groups can be removed under different chemical conditions, ensuring the integrity of the peptide chain during synthesis.
The synthesis cycle consists of four main stages:
-
Fmoc Deprotection : The resin-bound peptide is treated with a secondary amine base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to remove the N-terminal Fmoc group and expose a free primary or secondary amine.[4][5]
-
Washing : The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.[4]
-
Amino Acid Coupling : The next Fmoc-protected amino acid is "activated" by a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the free N-terminal amine of the peptide chain, forming a new peptide bond.[4]
-
Washing : A final series of washes removes excess reagents and byproducts, leaving the newly elongated, Fmoc-protected peptide-resin ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled.
Detailed Experimental Protocols
Step 1: Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[4]
-
Wang Resin : Used for peptides with a C-terminal carboxylic acid.[1]
-
Rink Amide Resin : Used for peptides with a C-terminal amide.[1][4]
Protocol: Resin Swelling
-
Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use 300 mg of resin) and place it into a suitable reaction vessel.[4]
-
Add a solvent such as DMF or dichloromethane (DCM) to the resin.[1]
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. This process loosens the resin's internal structure, making active sites accessible.[1][4]
-
After swelling, drain the solvent by filtration.
Step 2: First Amino Acid Loading (for Rink Amide)
This protocol describes attaching the first amino acid to a Rink Amide resin, which comes with the Fmoc group already attached. The first step is therefore to deprotect the resin itself.
Protocol: Loading Rink Amide Resin
-
Swell the Rink Amide resin in DMF for 1 hour, then drain the solvent.[4]
-
Fmoc Deprotection of Resin : Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1 hour to remove the Fmoc group from the linker.[4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Amino Acid Activation : In a separate vessel, dissolve the first Fmoc-protected amino acid (5 equivalents relative to resin loading), a coupling reagent like HATU (5 eq.), and an additive like HOAt (5 eq.) in DMF. Add a base such as DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[4]
-
Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for at least 4 hours.[4]
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).[4]
-
Capping (Optional but Recommended) : To block any unreacted amine sites on the resin, add a capping solution (e.g., CH2Cl2:MeOH:DIPEA 17:2:1) and agitate for 45-60 minutes. Then, wash the resin thoroughly.[4]
Step 3: The Peptide Elongation Cycle
Protocol: Fmoc Deprotection
-
Wash the peptide-resin with DMF (3 times).
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[5]
-
Agitate the mixture for 5-10 minutes at room temperature.[5]
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time to ensure complete Fmoc removal.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]
Protocol: Amino Acid Coupling (using HBTU)
-
Activation : In a separate vessel, dissolve the Fmoc-amino acid (e.g., 4 eq.) and HBTU (3.95 eq.) in DMF. Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[6]
-
Coupling : Add the activated amino acid solution to the deprotected peptide-resin.[6]
-
Agitate the mixture at room temperature for 1-2 hours.[6] For sterically hindered amino acids or longer peptides, the coupling time can be extended.[4]
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times).[6]
-
Monitoring (Optional but Recommended) : Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates incomplete coupling, in which case a second coupling step should be performed. A yellow or colorless result signifies a complete reaction.[6][7]
Step 4: Cleavage and Final Deprotection
The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), mixed with "scavengers" to quench reactive carbocations generated during the process.[8] The choice of cleavage cocktail is critical and depends on the peptide's amino acid composition.[8][9]
Protocol: Cleavage with Reagent K (for sensitive residues)
-
Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.[8]
-
In a fume hood, prepare Reagent K: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume.[8]
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation, decant the ether, and dry the peptide pellet under vacuum.
Quantitative Data Analysis
The efficiency of each step in Fmoc SPPS is critical for obtaining a high-purity final product. The tables below summarize quantitative data for key processes.
Table 1: Comparison of Fmoc Deprotection Reagents
While 20% piperidine in DMF is the standard, alternatives have been developed to mitigate side reactions or increase efficiency.[5]
| Reagent(s) | Concentration | Deprotection Time | Advantages | Disadvantages & Side Reactions | Reference(s) |
| Piperidine | 20% in DMF | 5-20 min | Gold standard, reliable, well-understood. | Can cause aspartimide formation and diketopiperazine formation, especially with sensitive sequences.[5] | [5] |
| 4-Methyl-piperidine (4MP) | 20% in NMP | Similar to Piperidine | Shown to give superior product yields compared to piperidine in some cases; better behavior in automated synthesizers. | - | [10] |
| Piperazine / DBU | 5% / 2% in DMF | 1-5 min | Very rapid deprotection, reduces side reactions like aspartimide formation.[5] | DBU is a strong, non-nucleophilic base requiring careful handling. | [5] |
Table 2: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact reaction times and efficiency, especially for sterically hindered amino acids.[11]
| Reagent Class | Example(s) | Typical Coupling Time | Coupling Efficiency (Indicative) | Key Features | Reference(s) |
| Carbodiimide | DIC / HOBt, Oxyma | 60 - 120 min | 95 - 98% | Cost-effective; low risk of racemization when used with additives (HOBt, Oxyma). Slower reaction rates.[11][12] | [11][13] |
| Aminium/Uronium Salt | HBTU, HATU | 15 - 60 min | 98 - 99.5% | Fast and efficient, widely used. HATU is highly effective for hindered couplings. Potential for side reactions if used in excess.[11][13] | [11][13] |
| Phosphonium Salt | PyBOP, PyAOP | 30 - 60 min | 98 - 99% | Efficient with no risk of guanidinylation side reaction. Byproducts can be difficult to remove in solution-phase.[11][13] | [11][13] |
| Immonium/Uronium Salt | COMU | 20 - 45 min | > 99.5% | Very high reactivity; byproducts are safer and more soluble than benzotriazole-based reagents. Higher cost.[11][12] | [11][13] |
Table 3: Composition and Application of Cleavage Cocktails
The composition of the cleavage cocktail is tailored to protect sensitive amino acid residues from modification by cationic species generated during cleavage.[8][9]
| Reagent Name | Composition (TFA is the balance) | Scavengers & Their Role | Primary Application | Reference(s) |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | TIS : Carbocation scavenger. H₂O : Helps dissolve scavengers and suppress side reactions. | Peptides without sensitive residues.[8] | [8] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol : Scavenger for trityl cations. TIS : General carbocation scavenger. | Useful for cleaving peptides with trityl-based protecting groups. Does not prevent Met oxidation.[14] | [14] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Thioanisole : Protects Trp. EDT : Reduces oxidized Met and prevents Cys re-attachment/oxidation.[15] | General-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[8][14] | [8][14] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄I | DMS/NH₄I : Specifically designed to prevent and reverse oxidation of Methionine (Met) residues. | Peptides containing one or more Met residues, where oxidation is a significant concern.[16] | [16] |
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and highly refined methodology central to modern chemical biology and drug discovery. A thorough understanding of its core principles—from resin selection and the cyclical nature of chain elongation to the critical final cleavage step—is essential for success. By leveraging detailed protocols, selecting appropriate reagents based on quantitative performance data, and applying systematic troubleshooting, researchers can efficiently synthesize complex peptides with high purity and yield. The continued development of novel reagents and protocols promises to further enhance the capabilities of this indispensable technique.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-OSu: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data and handling precautions for N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a reagent widely used in peptide synthesis and bioconjugation. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its key physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 82911-69-1 | [2][3][4][5] |
| Molecular Formula | C₁₉H₁₅NO₅ | [2][3][5][6] |
| Molecular Weight | 337.33 g/mol | [1][2][3][5][6] |
| Melting Point | 145-152 °C | [3][6] |
| Solubility | Highly soluble in DMSO and DMF. Limited solubility in water. | [4][6][7] |
| Appearance | Powder / Crystalline Solid | [1][2][4] |
GHS Hazard and Precautionary Statements
This compound is classified as hazardous under the Globally Harmonized System (GHS). The relevant hazard and precautionary statements are outlined below.
Hazard Statements
| Code | Statement | References |
| H302 | Harmful if swallowed. | [2][3][5][8][9] |
| H317 | May cause an allergic skin reaction. | [2][3][5][8][9] |
| H319 | Causes serious eye irritation. | [5] |
| H332 | Harmful if inhaled. | [5] |
| H401 | Toxic to aquatic life. | [8] |
| H411 | Toxic to aquatic life with long lasting effects. | [2][3][8][9] |
Precautionary Statements
| Code | Statement | References |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [5][8][9] |
| P264 | Wash skin thoroughly after handling. | [5][9] |
| P270 | Do not eat, drink or smoke when using this product. | [5] |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | [5] |
| P273 | Avoid release to the environment. | [2][3][5][8][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3][5][8][9][10] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][9] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][5][9] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | [8] |
Toxicity Data
| Type | Value | Species | References |
| LD50 Oral | > 200 mg/kg | Rat | [2] |
Note: Data on skin corrosion/irritation, respiratory or skin sensitization, carcinogenicity, and reproductive toxicity are largely unavailable.[2][8]
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
A comprehensive PPE policy is the first line of defense against chemical exposure.[11][12]
-
Eye/Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2][11] A face shield may be necessary if there is a high risk of splashing.[2][11]
-
Hand Protection : Use disposable nitrile gloves.[11] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[2]
-
Body Protection : A laboratory coat, closed-toe shoes, and long pants are mandatory to protect skin and clothing.[11] For more significant handling procedures, a complete suit protecting against chemicals may be required.[2]
-
Respiratory Protection : If engineering controls are insufficient to control dust, a NIOSH-approved respirator (e.g., N95) should be used in accordance with a formal respiratory protection program.[2][8][11]
Engineering Controls
-
Ventilation : Handle this compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2][5][11] Local exhaust ventilation is crucial where solids are handled as powders.[5]
Handling and Storage
-
Handling : Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2][4] Wash hands thoroughly after handling.[2][4]
-
Storage : Store in a cool, dry, and well-ventilated place.[2][8] Keep the container tightly closed.[2][8] Recommended storage temperature is between 2-8°C.[3][8] The material is moisture-sensitive and should be stored under an inert gas like nitrogen.[3][8]
First Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[5][8]
-
In Case of Skin Contact : Immediately wash the skin with soap and plenty of water.[5][8] If irritation or a rash occurs, seek medical attention.[8]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][8]
-
If Swallowed : Wash out the mouth with water if the person is conscious. Call a physician.[5][8]
Spill and Disposal Procedures
-
Spill Cleanup : For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for chemical waste.[2][11] Avoid creating dust.[2][8] Prevent the product from entering drains.[2][8]
-
Disposal : Dispose of unused product and contaminated materials through a licensed disposal company.[2] All waste disposal must comply with local, state, and federal regulations.[5]
Visualized Workflows and Pathways
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Safe Handling Workflow for this compound
Caption: Recommended workflow for safely handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. This compound | 82911-69-1 | FF10663 | Biosynth [biosynth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. anaspec.com [anaspec.com]
- 6. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound Novabiochem SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. ambeed.com [ambeed.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Methodological & Application
Fmoc-OSu Protocol for Amine Protection in Solution Phase: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group, prized for its stability under acidic conditions and its facile cleavage under mild basic conditions.[1] N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) has emerged as a superior reagent for the introduction of the Fmoc group in solution-phase reactions. Compared to its predecessor, Fmoc-Cl, this compound offers significant advantages, including greater stability, easier handling, fewer side reactions, and consistently higher purity of the final protected product.[2] This translates to more robust and reproducible synthetic outcomes.
This application note provides a comprehensive overview and a detailed experimental protocol for the protection of primary and secondary amines in the solution phase using this compound.
Mechanism of Action
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the substrate acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester in this compound. This reaction is typically carried out under mild basic conditions, which serve to deprotonate the amine, thereby increasing its nucleophilicity. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable carbamate linkage between the Fmoc group and the amine. The primary byproduct of this reaction is N-hydroxysuccinimide (NHS), which is water-soluble and can be easily removed during the work-up procedure.[3]
Advantages of this compound
-
High Purity of Products: Reactions with this compound generally yield cleaner products with fewer side reactions compared to Fmoc-Cl. This simplifies downstream purification processes.[2]
-
Ease of Handling: this compound is a stable, crystalline solid that is less susceptible to hydrolysis than Fmoc-Cl, making it easier to handle and store.[2]
-
Milder Reaction Conditions: The reaction can be performed under mild basic conditions, which are compatible with a wide range of functional groups.
-
Reduced Side Reactions: The use of this compound minimizes the formation of dipeptide impurities that can occur with Fmoc-Cl.
Experimental Workflow
The general workflow for the solution-phase Fmoc protection of an amine using this compound is depicted below.
Caption: General workflow for the solution-phase Fmoc protection of amines.
Detailed Experimental Protocol
This protocol describes a general procedure for the Fmoc protection of a primary or secondary amine in the solution phase. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Amine-containing substrate
-
This compound (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), reagent grade
-
Ethyl acetate (EtOAc), reagent grade
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Amine: In a round-bottom flask, dissolve the amine substrate (1.0 eq) in a 2:1 mixture of THF and a 10% aqueous solution of sodium bicarbonate. The volume of the solvent should be sufficient to fully dissolve the amine.
-
Addition of this compound: To the stirring solution, add this compound (1.05-1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous solution with deionized water and transfer it to a separatory funnel.
-
Extraction of Impurities: Wash the aqueous layer with diethyl ether or ethyl acetate (2 x volume of aqueous layer) to remove any unreacted this compound and other organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The Fmoc-protected product should precipitate out of the solution as a white solid.
-
Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-protected amine.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the Fmoc protection of various amines using this compound under solution-phase conditions. Note that reaction conditions and substrate reactivity can influence the final yield.
| Amine Substrate | Molar Ratio (Amine:this compound) | Solvent System | Base | Reaction Time (h) | Yield (%) | Reference |
| Phenylalanine | 1:1 | Methylene Chloride | N-methyl-N-(trimethylsilyl)trifluoroacetamide | 4 | 92 | [4] |
| N-methyl-Threonine(tBu) | 1:3 | Dichloromethane | DIEA | 3 | High | [4] |
| N-methyl-β-Alanine | 1:3 | Dichloromethane | DIEA | 3 | High | [4] |
| Ethylenediamine derivative | 1:1 | Dichloromethane | Triethylamine | 2 | 55 | [5] |
| Generic Amino Acids | 1:1.05 | THF/aq. NaHCO₃ | NaHCO₃ | 16 | >80 | [6] |
Troubleshooting and Side Reactions
While the this compound protocol is generally robust, some common issues and side reactions may be encountered.
-
Incomplete Reaction:
-
Cause: Insufficient base, poor solubility of the amine substrate, or deactivation of this compound due to moisture.
-
Solution: Ensure the use of a sufficient excess of base. For poorly soluble amines, consider using a different solvent system or adding a co-solvent like DMF. Always use anhydrous solvents and handle this compound in a dry environment.
-
-
Formation of Fmoc-β-alanine:
-
Dipeptide Formation:
-
Cause: Although less common with this compound than with Fmoc-Cl, the activation of the carboxyl group of an already formed Fmoc-amino acid can lead to the formation of dipeptides.
-
Solution: Maintain careful control of stoichiometry and reaction conditions.
-
-
Difficult Work-up:
-
Cause: Emulsion formation during extraction.
-
Solution: Addition of brine during the washing steps can help to break up emulsions.
-
Signaling Pathway Diagram (Reaction Mechanism)
The following diagram illustrates the key steps in the nucleophilic acyl substitution reaction between an amine and this compound.
Caption: Mechanism of Fmoc protection of an amine using this compound.
Conclusion
The use of this compound for the solution-phase protection of amines is a highly efficient and reliable method that offers significant advantages over other Fmocating agents. The protocol outlined in this application note provides a robust starting point for researchers in various fields of chemical synthesis. By understanding the reaction mechanism and potential side reactions, scientists can effectively troubleshoot and optimize the process for their specific substrates, leading to high yields of pure Fmoc-protected amines.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes and Protocols for Fmoc-OSu in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to create custom peptides. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most widely used method in SPPS due to its mild reaction conditions and high efficiency.[1][2] Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a key reagent for introducing the Fmoc protecting group onto the α-amino group of an amino acid.[3] This protocol provides a detailed, step-by-step guide for the use of Fmoc-protected amino acids in SPPS, from resin preparation to final peptide cleavage and deprotection.
The Fmoc group is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in dimethylformamide (DMF).[3][4][5] This orthogonality allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups, which are removed at the end of the synthesis.[4]
Experimental Workflow
The overall workflow of Solid-Phase Peptide Synthesis using the Fmoc strategy is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminal functionality (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).
-
Fmoc-protected amino acids: High-purity Fmoc-amino acids with appropriate side-chain protection.
-
This compound: For the initial protection of the first amino acid if not purchased pre-Fmoc-protected.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Methanol (MeOH).
-
Diethyl ether, anhydrous.
-
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
DIC (N,N'-Diisopropylcarbodiimide).
-
HOBt (Hydroxybenzotriazole).
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM.
-
Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA) and scavengers. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v/w/v/v).[6][7] A simpler, less odorous alternative for many sequences is TFA/triisopropylsilane (TIS)/water at 95:2.5:2.5 (v/v/v).[6]
-
Reaction Vessel: A fritted glass funnel or an automated peptide synthesizer.
Experimental Protocols
Resin Preparation (Swelling)
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
First Amino Acid Loading (for resins requiring pre-loading)
This step is for attaching the first Fmoc-protected amino acid to the resin. Many pre-loaded resins are commercially available.
-
Dissolve 2-4 equivalents of the first Fmoc-amino acid in DMF.
-
Add 2-4 equivalents of a coupling agent (e.g., DIC) and 1 equivalent of an additive (e.g., HOBt).
-
Add the activated amino acid solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a capping step to block any unreacted sites on the resin (optional but recommended).
SPPS Cycle
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Add the deprotection solution (20% piperidine in DMF) to the resin-bound peptide.[2][5]
-
Agitate the mixture for 5-10 minutes at room temperature. The appearance of a dibenzofulvene-piperidine adduct can be monitored by UV spectrophotometry at ~300 nm to confirm the completion of the deprotection.[4]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-protected amino acid in DMF.
-
Add 3-5 equivalents of the coupling reagent (e.g., HATU) and 6-10 equivalents of the activation base (DIPEA).
-
Allow the amino acid to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Final Fmoc Deprotection
After the last amino acid has been coupled, the N-terminal Fmoc group must be removed by following the deprotection protocol in Step 3.1.
Peptide Cleavage from Resin and Side-Chain Deprotection
-
Wash the peptide-resin with DCM and then methanol to shrink the resin, and dry it thoroughly under vacuum.[6]
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL of Reagent K per gram of resin).[6][7]
-
Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific peptide sequence and the side-chain protecting groups used.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Quantitative Parameters in Fmoc-SPPS
The following table summarizes key quantitative data for various stages of the Fmoc-SPPS process.
| Parameter | Reagent/Condition | Typical Value/Range | Notes |
| Resin Loading | Wang Resin | 0.3 - 1.0 mmol/g | Varies by resin type and manufacturer. |
| Rink Amide Resin | 0.3 - 0.8 mmol/g | Varies by resin type and manufacturer. | |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 15 minutes | The reaction is very fast, with a half-life of about 6 seconds.[5] |
| Amino Acid Excess | Fmoc-Amino Acid | 3 - 5 equivalents | Higher excess may be needed for difficult couplings. |
| Coupling Agent Excess | HATU/HBTU | 3 - 5 equivalents | Relative to the resin loading. |
| Activation Base Excess | DIPEA | 6 - 10 equivalents | Should be in slight excess to the coupling agent. |
| Coupling Time | Standard Amino Acids | 30 - 60 minutes | Can be extended for sterically hindered amino acids. |
| Hindered Amino Acids | 2 - 12 hours | Double coupling may be necessary.[8] | |
| Cleavage Time | Reagent K / TFA-based cocktails | 2 - 4 hours | Sequence and protecting group dependent.[6][7] |
| Cleavage Cocktail Volume | TFA-based cocktails | 10 mL / gram of resin | Ensure complete immersion of the resin. |
Mechanism of Fmoc Protection and Deprotection
A visual representation of the key chemical transformations in Fmoc-SPPS.
Caption: Key reactions in Fmoc chemistry for peptide synthesis.
The mechanism of Fmoc protection involves the reaction of this compound with the free amino group of an amino acid under mild basic conditions. The succinimide ester of this compound is a good leaving group, facilitating the formation of a stable carbamate linkage.[3]
Fmoc deprotection is achieved through a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain.[1][3][4] The dibenzofulvene byproduct is scavenged by excess piperidine to form a stable adduct, which prevents side reactions.[1][5]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Biomaterial Surface Modification using Fmoc-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a pivotal strategy for enhancing biocompatibility, controlling cellular interactions, and immobilizing therapeutic agents. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a key reagent in this field, primarily utilized for the protection of primary and secondary amines.[1][2] Its application allows for a multi-step, controlled functionalization of surfaces. The Fmoc protecting group is notably stable under acidic conditions but can be readily cleaved under mild basic conditions, such as treatment with piperidine.[3][4] This orthogonal removal strategy is essential for complex surface modification and peptide synthesis.[5][6]
These application notes provide a comprehensive guide to utilizing Fmoc-based chemistry for the surface modification of biomaterials. The protocols detailed below cover the immobilization of Fmoc-protected molecules onto amine-functionalized surfaces, the characterization of the modified surface, and the subsequent deprotection to reveal a reactive amine for further bioconjugation.
Mechanism of Action
The core principle of using this compound in surface modification revolves around its function as an efficient acylating agent that targets surface amine groups (-NH2).[1]
-
Amine Protection/Surface Coupling : this compound reacts with a primary or secondary amine on the biomaterial surface. The succinimide ester moiety of this compound is an excellent leaving group, facilitating a nucleophilic substitution reaction. This results in the formation of a stable carbamate (amide) bond, covalently linking the Fmoc group to the surface.[1][3] This step can be used to attach an Fmoc-protected molecule, such as an amino acid, to the surface.
-
Fmoc Group Cleavage (Deprotection) : The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using a solution of piperidine in an organic solvent like dimethylformamide (DMF).[7] This reaction regenerates the free amine on the surface and produces a dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance that can be used for quantification.[7][8] The newly exposed amine is then available for the covalent attachment of peptides, drugs, or other bioactive molecules.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows for biomaterial surface modification using Fmoc chemistry.
Caption: Overall experimental workflow for surface modification.
Caption: Workflow for Fmoc-protected amino acid attachment.
Caption: Workflow for Fmoc deprotection and quantification.
Experimental Protocols
Protocol 1: Attachment of Fmoc-Protected Amino Acid to an Amine-Functionalized Surface
This protocol details the coupling of an Fmoc-protected amino acid (e.g., Fmoc-Glycine) to a biomaterial surface presenting primary amine groups. This method utilizes carbodiimide chemistry to activate the carboxylic acid of the Fmoc-amino acid for reaction with the surface amines.
Materials:
-
Amine-functionalized biomaterial substrate (e.g., APTMS-modified glass, aminated polymer)
-
Fmoc-Glycine (Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol (100%)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Prepare a reaction solution by dissolving Fmoc-Gly-OH, DIC, and a catalytic amount of DMAP in anhydrous DMF. A typical molar ratio is 1.2:1.2:0.1 (Fmoc-Gly-OH:DIC:DMAP) relative to the estimated surface amine concentration.
-
Immerse the amine-functionalized biomaterial into the reaction solution in a sealed, dry reaction vessel.
-
Allow the reaction to proceed for 3 hours at room temperature with gentle agitation.[9] For complete coverage, the reaction can be repeated with a fresh solution.[9]
-
Following the reaction, remove the substrate and wash it thoroughly to remove unreacted reagents. Perform sequential washes with DMF, 100% ethanol, a 25:75 mixture of ethanol:deionized water, and finally 100% ethanol.[9]
-
Dry the Fmoc-modified surface under a gentle stream of nitrogen gas.[9]
-
Store the modified biomaterial in a desiccator until further use.[9]
Protocol 2: Quantification of Surface Fmoc Groups
This protocol describes a widely used UV-Vis spectrophotometric method to determine the density of functional groups on the surface by cleaving the Fmoc group and measuring the resulting DBF-piperidine adduct.[7]
Materials:
-
Fmoc-modified biomaterial from Protocol 1
-
20% (v/v) Piperidine in DMF solution
-
DMF (for dilution)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Place a known mass or area of the Fmoc-modified biomaterial into a defined volume of 20% piperidine in DMF solution.
-
Incubate the sample for 30-60 minutes at room temperature to ensure complete cleavage of the Fmoc group.[7][10]
-
Carefully collect the supernatant. If necessary, dilute the supernatant with DMF to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.[7][8]
-
Calculate the molar quantity of the cleaved Fmoc group using the Beer-Lambert law (A = εcl), where:
-
A is the measured absorbance at 301 nm.
-
ε (molar absorption coefficient) of the DBF-piperidine adduct is 7800 M⁻¹cm⁻¹.[7]
-
c is the molar concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
-
The calculated molar quantity corresponds to the number of reactive amine sites on the biomaterial surface. Results can be expressed as µmol/g or moles/cm².[7]
Protocol 3: Fmoc Deprotection for Subsequent Bioconjugation
This protocol details the removal of the Fmoc protecting group to expose a primary amine on the surface, making it available for coupling to other molecules.[10]
Materials:
-
Fmoc-modified biomaterial
-
20% (v/v) Piperidine in DMF solution
-
DMF
-
Ethanol
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Immerse the Fmoc-modified biomaterial in the 20% piperidine in DMF solution.
-
Allow the deprotection reaction to proceed for 30 minutes at room temperature with gentle agitation.[9]
-
Remove the biomaterial from the piperidine solution.
-
Wash the substrate thoroughly with DMF to remove the DBF-piperidine adduct and residual piperidine.
-
Perform subsequent washes with ethanol and deionized water.
-
Dry the surface under a stream of nitrogen gas.
-
The surface now presents a reactive primary amine and is ready for immediate use in subsequent conjugation reactions (e.g., using EDC/NHS chemistry to couple a carboxyl-containing molecule).[11]
Data Presentation: Surface Characterization
Quantitative analysis is crucial for confirming the success of each modification step. The following tables summarize key characterization techniques and expected outcomes.
Table 1: Quantitative Analysis of Fmoc Loading
This table presents representative data for the quantification of surface amine groups on a TiO₂@SiO₂ core-shell material after modification with Fmoc-Glycine.[7]
| Biomaterial | Molar Absorption Coefficient (ε) at 301 nm (M⁻¹cm⁻¹) | Calculated Fmoc Loading (µmol/g) |
| TiO₂@SiO₂-NH₂ | 7800 | 6 - 9 |
| TiO₂@SiO₂-NH₂ | 8021 | 6 - 9 |
Data adapted from a study on Fmoc-glycine modified core-shell nanoparticles.[7]
Table 2: Surface Analysis Techniques and Expected Results
| Modification Stage | Technique | Expected Outcome | Reference |
| Amine-Functionalized Surface | X-ray Photoelectron Spectroscopy (XPS) | Detection of Nitrogen (N 1s) peak. | [9][11] |
| Water Contact Angle | Moderate hydrophilicity (e.g., 45-55°). | [11] | |
| After Fmoc-Amino Acid Attachment | XPS | Increase in Carbon (C 1s) content and potential decrease in N 1s signal intensity due to attenuation. | [7] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the Fmoc group, including aromatic C-H stretches and a carbonyl (-C=O) peak around 1660 cm⁻¹. | [7] | |
| After Fmoc Deprotection | XPS | Decrease in Carbon content and re-exposure of the N 1s signal. | [9] |
| UV-Vis Spectroscopy of Supernatant | Strong absorbance at ~301 nm from the DBF-piperidine adduct. | [7][8] | |
| Water Contact Angle | Change in wettability depending on the exposed amino acid. | [12] |
Conclusion
This compound and related Fmoc-protected building blocks are invaluable tools for the controlled and sequential surface modification of biomaterials. The protocols provided herein offer a robust framework for attaching Fmoc-protected molecules, quantifying the degree of surface functionalization, and deprotecting the surface for subsequent conjugation of bioactive agents. Careful characterization at each step is essential to ensure the success of the modification process and the ultimate performance of the functionalized biomaterial in its intended application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-OSu in Carbohydrate Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a cornerstone reagent in modern organic synthesis, primarily recognized for its role in peptide chemistry. However, its utility extends significantly into the realm of carbohydrate chemistry, where the selective protection of amino functionalities is crucial for the synthesis of complex glycoconjugates, glycopeptides, and other carbohydrate-based therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in carbohydrate chemistry, aimed at researchers, scientists, and professionals in drug development.
Application Notes
The primary application of this compound in carbohydrate chemistry is the protection of the amino group of aminosugars (e.g., glucosamine, galactosamine) and the N-terminus of amino acids in glycoamino acid building blocks. The Fmoc group offers the distinct advantage of being stable to a wide range of reaction conditions used in glycosylation and peptide coupling, yet it can be readily removed under mild basic conditions (e.g., piperidine in DMF), preserving acid-labile glycosidic bonds and other sensitive protecting groups.
Key applications include:
-
Synthesis of Glycoamino Acid Building Blocks: this compound is instrumental in the preparation of Fmoc-protected glycosylated asparagine, serine, and threonine derivatives, which are essential building blocks for the solid-phase synthesis of glycopeptides.[1]
-
Modification of Aminosugars: The protection of the amino group of aminosugars with this compound allows for subsequent chemical modifications at other positions of the sugar ring, facilitating the synthesis of complex carbohydrate structures.
-
Preparation of Glycoconjugates: Fmoc-protected aminosugars can be incorporated into larger biomolecules, such as lipids, peptides, or other carbohydrates, to generate novel glycoconjugates with diverse biological activities.
-
Analytical Derivatization: this compound is also employed as a derivatizing agent for the sensitive detection and quantification of aminosugars like glucosamine by high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[2][3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from various applications of this compound in carbohydrate and amino acid chemistry, providing a comparative overview of reaction efficiencies.
| Substrate | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| D-Glucosamine | This compound | Acetonitrile (ACN) | 1 h | Room Temp. | 90-95 | [6] |
| L-Tyr-OtBu | This compound, DIPEA | Acetone | Overnight | Room Temp. | 95.8 | [3] |
| Amine TFA Salt | This compound, Triethylamine | Dichloromethane (DCM) | Not Specified | Ice Bath | 55 | [2] |
| Analytical Application | Sample Matrix | Spike Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Glucosamine Determination | Blank Matrix | 15% | 93.5 | <0.9 | [3] |
| 100% | 99.4 | <0.9 | [3] | ||
| 150% | 100.4 | <0.9 | [3] | ||
| Glucosamine Determination | Sample Matrix with Glucosamine | 10% | 99.9 | <0.9 | [3] |
| 40% | 102.8 | <0.9 | [3] |
Experimental Protocols
Protocol 1: Fmoc Protection of D-Glucosamine Hydrochloride
This protocol describes the protection of the amino group of D-glucosamine hydrochloride using this compound.
Materials:
-
D-Glucosamine Hydrochloride
-
This compound (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Acetone
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve D-glucosamine hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of water and dioxane (1:1, v/v).
-
In a separate flask, dissolve this compound (1.05 eq) in acetone.
-
Add the this compound solution dropwise to the glucosamine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted this compound and N-hydroxysuccinimide byproduct.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the Fmoc-protected glucosamine.
-
The product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of an Fmoc-Protected Glycoamino Acid Building Block (Fmoc-Asn(GlcNAc)-OH)
This protocol outlines the general procedure for the synthesis of an Fmoc-protected asparagine residue glycosylated with N-acetylglucosamine. This is a crucial building block for glycopeptide synthesis.
Materials:
-
Fmoc-Asp-OtBu
-
1-Amino-N-acetylglucosamine (GlcNAc-NH₂)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard solid-phase peptide synthesis vessel (if applicable)
Procedure:
-
Coupling of Glycosylamine to Aspartic Acid:
-
Dissolve Fmoc-Asp-OtBu (1.0 eq), 1-amino-N-acetylglucosamine (1.2 eq), and PyBOP (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-Asn(GlcNAc)-OtBu by flash chromatography.
-
-
Deprotection of the tert-Butyl Ester:
-
Dissolve the purified Fmoc-Asn(GlcNAc)-OtBu in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the product by adding cold diethyl ether, collect the solid by filtration, and dry under vacuum to obtain the final Fmoc-Asn(GlcNAc)-OH building block.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and application of Fmoc-protected carbohydrate building blocks.
References
- 1. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. researchgate.net [researchgate.net]
- 3. Single laboratory validation of a method for determination of glucosamine in raw materials and dietary supplements containing glucosamine sulfate and/or glucosamine hydrochloride by high-performance liquid chromatography with FMOC-Su derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Laboratory Validation of a Method for Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fmoc Deprotection in Solid-Phase Peptide Synthesis
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely utilized Nα-protecting group in modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base.[1][2] The standard and most common method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3] The process is a base-catalyzed elimination reaction (E1cB mechanism) that liberates the N-terminal amine of the growing peptide chain, preparing it for the subsequent amino acid coupling step.[1][4]
Complete and efficient Fmoc removal at every cycle is critical for the synthesis of high-purity peptides. Incomplete deprotection results in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and quality of the final product.[1] This protocol provides a detailed methodology for Fmoc deprotection using piperidine and for monitoring its completion via UV-Vis spectroscopy.
Chemical Mechanism
The deprotection of the Fmoc group proceeds via a two-step mechanism.[1] First, a base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[1][4] This is followed by a β-elimination step that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The DBF molecule is then trapped by a second molecule of the amine base to form a stable adduct, which drives the reaction to completion.[1][5]
Figure 1. Chemical mechanism of Fmoc deprotection by piperidine.
Quantitative Data Summary
The efficiency of Fmoc deprotection can be influenced by the concentration of piperidine, the choice of base, and the specific peptide sequence. While 20% (v/v) piperidine in DMF is the standard, other conditions may be optimal for minimizing side reactions or deprotecting sterically hindered amino acids.
Table 1: Comparison of Piperidine Concentrations for Fmoc Deprotection
| Piperidine Conc. (v/v in DMF) | Typical Deprotection Time | Efficacy & Remarks | Reference(s) |
|---|---|---|---|
| 20% | 5-20 min | The most widely used standard; generally provides complete deprotection for most sequences.[3] | [3][6] |
| 10% | 10-30 min | Effective for many sequences, may require longer times for sterically hindered residues.[7] | [7] |
| 5% | 10-40 min | Can be used to minimize base-catalyzed side reactions. Requires careful monitoring to ensure complete deprotection, especially for difficult sequences.[7] |[7] |
Table 2: Comparative Performance of Common Fmoc Deprotection Reagents
| Reagent(s) & Concentration | Typical Deprotection Time | Key Advantages & Disadvantages | Reference(s) |
|---|---|---|---|
| 20% Piperidine in DMF | 5-20 min | Adv: Well-established, effective, and reliable. Disadv: Can promote side reactions like aspartimide and diketopiperazine (DKP) formation.[6] | [6] |
| 20% 4-Methylpiperidine (4-MP) in DMF | 5-20 min | Adv: Similar performance to piperidine, may slightly reduce certain side reactions.[6] Disadv: Less common, offers minor improvements over piperidine. | [6] |
| 5% Piperazine + 2% DBU in NMP/DMF | 1-5 min | Adv: Very fast and efficient, significantly reduces DKP and aspartimide formation.[8] Disadv: DBU is a very strong, non-nucleophilic base; requires careful handling and thorough washing.[9] |[3][8] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Manual SPPS
This protocol describes a typical two-step deprotection cycle to ensure complete Fmoc removal.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
Washing solvent: High-purity, amine-free DMF
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[6]
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[10]
-
Agitation: Agitate the resin slurry at room temperature for 2-5 minutes.[10]
-
Drain: Drain the deprotection solution. This first fraction will contain the highest concentration of the DBF-piperidine adduct.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 10-15 minutes at room temperature.[3]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of residual piperidine and the DBF-piperidine adduct.[3][11] The resin is now ready for the next amino acid coupling step.
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
This method quantifies the amount of Fmoc group removed by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which has a strong absorbance maximum around 301 nm.[3][12] This technique is widely used to confirm deprotection completeness and to calculate the loading of the first amino acid onto the resin.
Materials:
-
Collected piperidine/DMF filtrates from Protocol 1 (steps 4 and 7)
-
Pure DMF (for dilution)
-
Volumetric flask (e.g., 25 mL or 50 mL)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Collect Filtrate: Combine all the piperidine/DMF solutions drained during the deprotection and subsequent DMF washes into a volumetric flask of a known volume (V).[3][13]
-
Dilute to Volume: Add pure DMF to the flask to dilute the collected solution up to the mark. Mix thoroughly.
-
Prepare Sample: If the solution is highly concentrated, perform a further known dilution to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Measure Absorbance: Using a quartz cuvette, measure the absorbance (A) of the final diluted solution at ~301 nm. Use pure DMF as the blank reference.
-
Calculation: Calculate the amount of Fmoc groups (in moles) using the Beer-Lambert law:
-
Amount (mol) = (A × V × dilution factor) / ε
-
Where:
-
A = Absorbance at 301 nm
-
V = Volume of the volumetric flask in Liters
-
dilution factor = If an additional dilution was performed
-
ε = Molar extinction coefficient of the DBF-piperidine adduct in DMF (~7800 L mol⁻¹ cm⁻¹).[14]
-
To calculate the resin loading (mmol/g), divide the calculated amount (in mmol) by the initial weight of the resin (in g).
-
Visualized Workflow and Troubleshooting
The following diagram outlines the logical flow of the deprotection and monitoring process.
Figure 2. Experimental workflow for Fmoc deprotection and monitoring.
Troubleshooting Incomplete Deprotection
-
Detection: A negative Kaiser test (beads remain yellow) indicates the presence of a protected N-terminal primary amine, signifying incomplete deprotection.[3][12] For secondary amines like proline, the Chloranil test should be used.[3] Real-time UV monitoring on automated synthesizers can also extend deprotection times automatically if the reaction is slow.[12]
-
Common Causes:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that physically block the N-terminal Fmoc group, making it inaccessible to the piperidine solution.[3][12]
-
Steric Hindrance: Bulky amino acid residues near the N-terminus can sterically hinder the approach of the piperidine molecule.[3]
-
-
Solutions:
-
Extend the deprotection time or increase the number of deprotection cycles.
-
Switch to a more potent deprotection reagent, such as a solution containing DBU (see Table 2).[3]
-
In microwave-assisted SPPS, increasing the reaction temperature can help disrupt aggregation and improve deprotection efficiency.
-
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Dye Conjugation Utilizing Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling sensitive and specific detection in a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced via reagents like N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for orthogonal protection strategies, crucial for the synthesis of complex peptides.[1][2][]
This document provides detailed application notes and protocols for two primary strategies for synthesizing fluorescently labeled peptides using Fmoc chemistry:
-
Post-Synthetic Conjugation: A peptide is first synthesized using standard Fmoc-SPPS, followed by the conjugation of an amine-reactive fluorescent dye to the deprotected peptide.
-
Incorporation of a Pre-labeled Fmoc-Amino Acid: A fluorescent dye is conjugated to the side chain of an amino acid, which is then Fmoc-protected and incorporated directly into the peptide sequence during SPPS.
These methods offer flexibility in labeling strategy, allowing for precise control over the location and stoichiometry of the fluorescent label.
Chemical Reaction and Workflow Overview
The core of these methodologies lies in the reaction of an amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. In the context of Fmoc-SPPS, this reaction is central to both peptide bond formation and the attachment of fluorescent dyes.
Caption: Overall experimental workflow for peptide labeling.
Strategy 1: Incorporation of a Pre-labeled Fmoc-Amino Acid
This strategy allows for the precise placement of a fluorescent dye within the peptide sequence. It involves the initial synthesis of a fluorescently labeled amino acid, which is then protected with an Fmoc group for use in SPPS.
Protocol 1: Synthesis of Fmoc-Lys(5-FAM)-OH
This protocol describes the synthesis of an Fmoc-protected lysine amino acid labeled with 5-Carboxyfluorescein (5-FAM).
Materials:
-
Fmoc-Lys-OH
-
5-Carboxyfluorescein N-succinimidyl ester (5-FAM, SE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Protocol:
-
Dissolution: Dissolve Fmoc-Lys-OH (1 equivalent) in DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Dye Addition: Add 5-FAM, SE (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding 0.1 M HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(5-FAM)-OH.
| Parameter | Value |
| Molar Ratio (Fmoc-Lys-OH : 5-FAM, SE : DIPEA) | 1 : 1.1 : 2.5 |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Room Temperature |
| Solvent | DMF |
Table 1: Reaction conditions for the synthesis of Fmoc-Lys(5-FAM)-OH.
Caption: Synthesis of a fluorescently labeled Fmoc-amino acid.
Protocol 2: Incorporation of Fmoc-Lys(5-FAM)-OH into a Peptide using SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the pre-labeled Fmoc-Lys(5-FAM)-OH.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(5-FAM)-OH
-
20% (v/v) Piperidine in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Experimental Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the standard Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of Labeled Amino Acid:
-
When the desired position for the fluorescent label is reached, use Fmoc-Lys(5-FAM)-OH in the coupling step, following the same procedure as for standard amino acids.
-
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Collection: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
| Parameter | Value |
| Deprotection Reagent | 20% Piperidine in DMF |
| Coupling Reagents | HBTU, DIPEA |
| Molar Ratio (Amino Acid : HBTU : DIPEA) | 3 : 2.9 : 6 |
| Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS |
Table 2: Standard conditions for manual Fmoc-SPPS.
Strategy 2: Post-Synthetic Conjugation of a Fluorescent Dye
This approach is useful when the fluorescent dye is sensitive to the conditions of SPPS or when labeling the N-terminus is desired.
Protocol 3: Synthesis of a Peptide with a Lysine Residue for Labeling
Follow the SPPS protocol (Protocol 2) to synthesize the desired peptide, ensuring a lysine residue is incorporated at the desired labeling site.
Protocol 4: Conjugation of an Amine-Reactive Dye to the Purified Peptide
This protocol describes the labeling of a purified peptide containing a primary amine (e.g., N-terminus or lysine side chain) with an NHS-ester functionalized fluorescent dye.
Materials:
-
Purified, lyophilized peptide
-
Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
DMF or DMSO (for dissolving the dye)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
Experimental Protocol:
-
Peptide Dissolution: Dissolve the purified peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye in DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dye stock solution to the peptide solution with gentle vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: (Optional) Add quenching solution to consume unreacted dye. Incubate for 30 minutes.
| Parameter | Value |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |
| Molar Excess of Dye | 5-10 fold |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
Table 3: Conditions for post-synthesis dye conjugation.
Caption: Post-synthesis fluorescent dye conjugation.
Purification and Characterization
Purification of the fluorescently labeled peptide is critical to remove unreacted dye, unlabeled peptide, and other impurities. Characterization is then performed to confirm the identity and purity of the final product.
Protocol 5: Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
UV-Vis detector
Experimental Protocol:
-
Sample Preparation: Dissolve the crude labeled peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution: Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at two wavelengths: 220 nm (for the peptide backbone) and the absorbance maximum of the fluorescent dye.
-
Fraction Collection: Collect the fractions corresponding to the desired fluorescently labeled peptide peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide.
Protocol 6: Characterization by Analytical HPLC and Mass Spectrometry
Analytical HPLC:
-
Analyze the purified peptide using an analytical RP-HPLC system with a C18 column to assess its purity. Purity is typically determined by integrating the peak area at the dye's absorbance maximum.
Mass Spectrometry (MS):
-
Confirm the identity of the fluorescently labeled peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed molecular weight should match the calculated molecular weight of the conjugated peptide.[4]
| Technique | Purpose | Key Parameters to Assess |
| Analytical RP-HPLC | Purity Assessment | Peak integration at dye's λmax |
| Mass Spectrometry (ESI or MALDI) | Identity Confirmation | Molecular Weight |
Table 4: Summary of characterization techniques for fluorescently labeled peptides.
Concluding Remarks
The use of this compound in the synthesis of Fmoc-protected amino acids is fundamental to the construction of peptides for fluorescent labeling.[1] The choice between incorporating a pre-labeled amino acid during SPPS and performing a post-synthetic conjugation depends on the specific requirements of the research, including the desired location of the label and the chemical stability of the dye. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize high-quality fluorescently labeled peptides for a multitude of applications in science and medicine.
References
Application Notes and Protocols for N-terminal Protein Labeling with Fmoc-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a widely utilized reagent in peptide synthesis and bioconjugation.[1][2] It serves as an efficient agent for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to primary and secondary amines.[3] In the context of protein chemistry, this compound can be employed for the specific labeling of the N-terminal α-amino group. This labeling can be advantageous for a variety of applications, including the purification of proteins, the modulation of their biological activity, or as a precursor for further chemical modifications. The Fmoc group is notably stable under acidic conditions but can be readily cleaved under mild basic conditions, such as treatment with piperidine, providing a controlled method for its removal when desired.[2]
Mechanism of Action
The labeling of a protein's N-terminus with this compound proceeds via a nucleophilic substitution reaction. The primary amine of the N-terminal amino acid acts as a nucleophile, attacking the carbonyl carbon of the succinimide ester in this compound. This leads to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2] The reaction is typically carried out under mild basic conditions to deprotonate the N-terminal amino group, thereby increasing its nucleophilicity.
Applications in Research and Drug Development
The N-terminal labeling of proteins with this compound has several valuable applications:
-
Protein and Peptide Purification: The lipophilic nature of the Fmoc group can be exploited to enhance the separation of a target protein or peptide from unlabeled contaminants using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4]
-
Controlled Chemical Modification: The Fmoc-labeled protein can be subjected to further chemical modifications on other reactive groups. The Fmoc group can then be selectively removed to reveal the N-terminal amine for subsequent reactions.
-
Fluorescent Labeling: While the Fmoc group itself is not a traditional fluorophore, it possesses strong UV absorbance, which can be utilized for detection and quantification.[5] Furthermore, this compound can be used in conjunction with other fluorescent reagents in multi-step labeling strategies.[3]
-
Drug Delivery and Conjugation: In the development of antibody-drug conjugates (ADCs) and other protein therapeutics, Fmoc-based linkers can be employed for the controlled attachment of payloads.[6]
Quantitative Data Summary
The efficiency of N-terminal labeling with this compound can be influenced by several factors, including the specific protein, buffer conditions, and reactant concentrations. The following table provides representative data on labeling efficiency and yields, primarily derived from studies on peptide synthesis which can serve as a reference for protein labeling.
| Parameter | Value | Conditions/Notes |
| Labeling Reaction Time | 1 - 4 hours | Room temperature, dependent on protein concentration and reactivity. |
| Typical Molar Excess of this compound | 1.5 - 5 equivalents | Relative to the protein concentration. |
| Crude Labeling Efficiency | 70-95% | Highly dependent on the protein's N-terminal accessibility and the presence of other reactive amines (e.g., lysine side chains). Optimization is often required to favor N-terminal labeling. |
| Yield After Purification | 30-60% | Based on initial protein amount; losses occur during purification steps. |
| Purity of Labeled Protein | >95% | Achievable with standard purification techniques like RP-HPLC. |
Experimental Protocols
Protocol 1: N-Terminal Labeling of a Protein in Solution with this compound
This protocol describes a general procedure for the N-terminal labeling of a protein in an aqueous-organic solvent mixture.
Materials:
-
Protein of interest with an accessible N-terminus
-
This compound
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Purification system (e.g., RP-HPLC with a C18 column)
-
Solvents for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in DMF or ACN at a concentration of 10-50 mM. This solution should be prepared fresh before use.
-
-
Labeling Reaction:
-
To the protein solution, add the base (e.g., NaHCO₃ to a final concentration of 100 mM or DIPEA to a final concentration of 2-5 mM).
-
Slowly add the this compound stock solution to the protein solution while gently vortexing. Use a 1.5 to 5-fold molar excess of this compound over the protein.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as glycine or Tris buffer, to consume any excess this compound.
-
-
Purification of the Fmoc-Labeled Protein:
-
Purify the Fmoc-labeled protein from unreacted protein, excess this compound, and byproducts using RP-HPLC.
-
Equilibrate the C18 column with Solvent A.
-
Load the reaction mixture onto the column.
-
Elute the protein using a linear gradient of Solvent B. The Fmoc-labeled protein will typically elute later than the unlabeled protein due to the hydrophobicity of the Fmoc group.
-
Collect fractions and analyze them by mass spectrometry to confirm successful labeling.
-
-
Analysis and Storage:
-
Pool the fractions containing the pure, labeled protein.
-
Lyophilize or exchange the buffer to a suitable storage buffer.
-
Store the labeled protein at -20°C or -80°C.
-
Protocol 2: Quantification of Labeling Efficiency
This protocol allows for the determination of the extent of Fmoc labeling.
Materials:
-
Fmoc-labeled protein
-
Piperidine
-
Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately determine the concentration of the purified Fmoc-labeled protein using a standard protein assay (e.g., BCA) or by measuring its absorbance at 280 nm if the extinction coefficient is known.
-
Prepare a known concentration of the Fmoc-labeled protein in DMF.
-
-
Fmoc Group Cleavage:
-
To a known volume and concentration of the Fmoc-labeled protein in DMF, add piperidine to a final concentration of 20% (v/v).
-
Incubate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group. This reaction forms a dibenzofulvene-piperidine adduct.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 301 nm. The dibenzofulvene-piperidine adduct has a known molar extinction coefficient (ε) of approximately 7800 M⁻¹cm⁻¹.
-
-
Calculation of Labeling Efficiency:
-
Calculate the concentration of the adduct using the Beer-Lambert law (A = εcl).
-
The labeling efficiency can be determined by the ratio of the molar concentration of the Fmoc adduct to the initial molar concentration of the protein.
-
Visualizations
Caption: Experimental workflow for N-terminal protein labeling with this compound.
Caption: Reaction of a protein's N-terminal amine with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete Fmoc-protection of primary amines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Fmoc-protection of primary amines.
Frequently Asked Questions (FAQs)
Q1: My Fmoc-protection reaction is incomplete. What are the common causes?
A1: Incomplete Fmoc-protection can stem from several factors:
-
Reagent Quality: The Fmoc-protection reagent (Fmoc-OSu or Fmoc-Cl) may have degraded. It is crucial to use fresh, high-quality reagents. Fmoc-Cl, in particular, is sensitive to moisture and heat.[1]
-
Insufficient Reagent: Ensure that the Fmoc reagent is used in sufficient stoichiometric excess.
-
Incorrect pH: The reaction requires basic conditions to proceed efficiently. For Fmoc-protection, a base such as sodium bicarbonate or sodium carbonate is typically used.[1]
-
Poor Solubility: The amino acid or amine must be fully dissolved in the chosen solvent for the reaction to go to completion.
-
Steric Hindrance: Sterically hindered amines may react more slowly, requiring longer reaction times or slightly elevated temperatures.
-
Hydrolysis of Fmoc-Cl: If using Fmoc-Cl in an aqueous environment, it can hydrolyze to form fluorenylmethanol, reducing the amount of reagent available for the protection reaction. This is a common reason for confusion when water is part of the reaction medium.
Q2: Which Fmoc reagent should I choose: this compound or Fmoc-Cl?
A2: The choice between this compound (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) depends on the specific requirements of your synthesis.
-
This compound is generally preferred due to its greater stability and tendency to produce fewer side products.[1][2] The reaction conditions are often easier to control.[2] It is a good choice for sensitive amino acids or when high purity is critical.
-
Fmoc-Cl is more reactive, which can lead to faster reaction times.[3] However, this increased reactivity also makes it more prone to hydrolysis and side reactions, such as the formation of dipeptides.[3] It requires more stringent control over reaction parameters.
Q3: How can I monitor the progress of my Fmoc-protection reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to follow the consumption of the starting amine and the formation of the Fmoc-protected product.[4] The protected product will have a different Rf value than the starting material. A cospot, where the reaction mixture is spotted on top of the starting material, can help to confirm if the starting material has been consumed.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of conversion to the desired product.[3][6]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the identity of the product by verifying its molecular weight.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and assess its purity.[8]
Q4: I am observing an unexpected byproduct in my reaction with Fmoc-Cl. What could it be?
A4: When using Fmoc-Cl, especially in the presence of water or other nucleophiles, you may observe the formation of 9-fluorenylmethanol. This occurs due to the hydrolysis of the highly reactive Fmoc-Cl. While its formation can be minimized, it can often be removed during purification by crystallization or extraction.
Troubleshooting Workflow
If you are experiencing incomplete Fmoc-protection, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc-protection.
Reaction Conditions and Reagent Comparison
The following tables summarize typical reaction conditions for Fmoc-protection and a comparison of the two most common reagents.
Table 1: Typical Fmoc-Protection Reaction Parameters
| Parameter | This compound | Fmoc-Cl |
| Stoichiometry (Fmoc reagent:amine) | 1.05 - 1.2 : 1 | 1.1 - 1.5 : 1 |
| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Sodium Bicarbonate (NaHCO₃) or Pyridine |
| Solvent | Dioxane/Water, THF/Water, DMF | Dioxane/Water, CH₂Cl₂ |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 16 hours | 1 - 6 hours |
Table 2: Comparison of this compound and Fmoc-Cl
| Feature | This compound | Fmoc-Cl |
| Reactivity | Moderate | High[3] |
| Stability | More stable[1] | Moisture and heat sensitive[1] |
| Side Reactions | Fewer side products[2] | Prone to hydrolysis and dipeptide formation[3] |
| Byproducts | N-hydroxysuccinimide | HCl |
| Typical Use Case | General purpose, sensitive substrates | When faster reaction times are needed and conditions are tightly controlled |
Experimental Protocols
Protocol 1: General Procedure for Fmoc-Protection using this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Amine: Dissolve the primary amine or amino acid (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Add this compound: To the stirring solution, add a solution of this compound (1.05 - 1.1 eq) in 1,4-dioxane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the mixture into cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Protocol 2: Monitoring Fmoc-Protection by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.
-
Spot the Plate:
-
On the left, spot a diluted solution of your starting amine (SM).
-
In the middle, spot the reaction mixture (RM).
-
On the right, spot the reaction mixture directly on top of the starting material spot (cospot).
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 10% methanol in dichloromethane). Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate from the chamber and visualize the spots under a UV lamp. The Fmoc-protected product should be UV active. You can also use a staining agent like ninhydrin (for primary amines) or potassium permanganate.
-
Analyze: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate the progress of the reaction.[4] The cospot helps to confirm that the spot corresponding to the starting material in the reaction mixture is indeed the starting material.[5]
Chemical Reaction Pathway
The following diagram illustrates the general mechanism for the Fmoc-protection of a primary amine using this compound.
Caption: General reaction scheme for the Fmoc-protection of a primary amine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. How To [chem.rochester.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
How to remove unreacted Fmoc-OSu from reaction mixture
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common species present in my reaction mixture after Fmoc protection?
After a typical Fmoc protection reaction using this compound, your mixture will likely contain:
-
Desired Product: The N-Fmoc protected amine.
-
Unreacted this compound: If used in excess.
-
N-hydroxysuccinimide (NHS): A water-soluble byproduct of the reaction.[1][2]
-
Unreacted Starting Amine: If the reaction did not go to completion.
-
Side Products: Potentially Fmoc-β-alanine, which can form from the decomposition of this compound, especially in the presence of excess base.[3][4]
Q2: What is the first step I should take to remove unreacted this compound?
The initial approach depends on the properties of your desired product. A common first step is to "quench" the reaction by adding a simple nucleophile that will react with the excess this compound. Adding a small amount of methanol and stirring for about 30 minutes can consume the remaining active ester. Alternatively, adding a simple primary or secondary amine can also be effective.[5][6]
Q3: How can I remove the water-soluble byproduct, N-hydroxysuccinimide (NHS)?
N-hydroxysuccinimide (NHS) is generally soluble in water. It can be effectively removed by performing an aqueous wash (workup) of the reaction mixture. Typically, the organic layer containing the product is washed with water, a mild acidic solution (like 10% citric acid), and/or brine.[7]
Q4: My desired Fmoc-protected product is precipitating during the reaction. Is this normal?
Yes, this can be a favorable outcome. Fmoc-protected amino acids are often less soluble in the reaction solvent than the starting materials. If your product precipitates as a clean solid, you can often isolate it by simple filtration. The filter cake should then be washed with appropriate solvents to remove soluble impurities.[7]
Q5: I'm struggling with an extractive workup. What solvents are best for removing this compound?
This compound has high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and is also soluble in methylene chloride (DCM) and acetonitrile.[8][9][10][11] It has limited solubility in water.[8] Therefore, for an extractive workup, you would typically dissolve your reaction mixture in a water-immiscible organic solvent (like DCM or ethyl acetate) and wash it with an aqueous phase to remove water-soluble impurities. The unreacted this compound will preferentially remain in the organic layer with your product, necessitating further purification steps like chromatography or crystallization.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
| Problem | Possible Cause | Suggested Solution |
| Unreacted this compound remains after aqueous workup. | This compound and the desired product have similar solubilities in the chosen organic solvent. | 1. Purify by Flash Chromatography: Use a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from this compound. 2. Precipitation/Crystallization: Attempt to selectively precipitate your product by adding an anti-solvent (a solvent in which your product is insoluble, but this compound is soluble).[12] 3. Use an amine scavenger: Employ a polystyrene-bound amine resin to react with and remove excess this compound by filtration.[3] |
| An unknown impurity is observed by TLC/LC-MS. | This could be Fmoc-β-alanine, a known side product from this compound decomposition.[4] | This impurity can be difficult to remove. Purification by flash chromatography is the most effective method. To avoid its formation, use only a slight excess (1.05-1.2 equivalents) of this compound and avoid excess base.[3] |
| Product is lost during aqueous extraction. | The Fmoc-protected product may have some water solubility, especially if it's a small or polar molecule. | Saturate the aqueous wash solutions with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent. |
| A solid precipitates upon acidification, but it is not my product. | If the reaction was performed in a basic aqueous/organic mixture, acidifying might precipitate unreacted starting material if it's an amino acid. | Ensure your reaction has gone to completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before workup. Using a slight excess of the amino acid starting material can help drive the reaction to completion and avoid leftover this compound.[7] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
This table summarizes the solubility of this compound to aid in the selection of solvents for reaction, extraction, and crystallization.
| Solvent | Solubility | Approximate Value | Reference(s) |
| Dimethylformamide (DMF) | Highly Soluble | ~25 mg/mL | [9][10] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | ~20 mg/mL | [9][10] |
| Acetonitrile (ACN) | Soluble | 0.1 to 15.0 mg/mL (in ACN/water mixtures) | [8] |
| Water | Sparingly Soluble / Limited | - | [8][9] |
| Methylene Chloride (DCM) | Soluble | - | [11] |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol is suitable for water-insoluble Fmoc-protected products.
-
Monitor Reaction: Before workup, confirm the consumption of the starting amine via TLC or LC-MS.
-
Quench Excess this compound: Add methanol (10 mL per 20 mmol of initial this compound) to the reaction mixture and stir for 30 minutes at room temperature.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or methylene chloride (DCM). Transfer the solution to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl or 10% citric acid (2x) (To remove basic impurities and N-hydroxysuccinimide).[7]
-
Water (1x).
-
Brine (saturated NaCl solution) (1x) (To aid phase separation and remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: Proceed with flash chromatography or crystallization if unreacted this compound is still present.
Protocol 2: Purification by Precipitation and Filtration
This method is ideal when the Fmoc-protected product is a solid with low solubility in the workup solvents, while impurities remain in solution.
-
Reaction Completion: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Acidification: If the reaction medium is basic, dilute the mixture with an organic solvent (e.g., acetonitrile) and acidify with concentrated HCl to pH ~2.[7] This protonates any remaining base and converts the product salt to the free acid, often reducing its solubility.
-
Precipitation: Stir the acidified suspension at room temperature for 1 hour.[7]
-
Filtration: Filter the resulting white suspension through a sintered glass funnel.
-
Washing: Wash the collected solid (the filter cake) thoroughly with deionized water to remove water-soluble impurities like N-hydroxysuccinimide and salts.[7]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Purification Workflow
The following diagram illustrates a decision-making workflow for removing unreacted this compound and purifying the desired product.
Caption: Decision workflow for purifying Fmoc-protected compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Formation of Fmoc-beta-alanine during Fmoc-protections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN101096356B - Purification technique of 9-fluorenylmethoxycarbon succinimide ester - Google Patents [patents.google.com]
Technical Support Center: Fmoc-Amino Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) for the protection of amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to amino acid for the protection reaction?
The optimal molar ratio of this compound to amino acid is a critical parameter to ensure high yield and purity of the resulting Fmoc-amino acid. Generally, a slight excess of this compound is recommended to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of side products. A commonly used starting point is a molar ratio of 1.05:1 to 1.2:1 (this compound:amino acid) . The ideal ratio may vary depending on the specific amino acid and reaction conditions.
Q2: What are the consequences of using a suboptimal molar ratio?
Using a suboptimal molar ratio can lead to two main issues:
-
Too little this compound (e.g., <1:1): This will result in an incomplete reaction, leaving unreacted amino acid. This not only lowers the yield of the desired Fmoc-amino acid but can also complicate purification. Unreacted amino acids can also compromise the long-term storage of the final product by promoting autocatalytic Fmoc cleavage.[1][2]
-
Too much this compound (e.g., >1.5:1): A significant excess of this compound can lead to the formation of the undesirable side product, Fmoc-β-alanine.[3][4] This impurity can be difficult to separate from the desired product and may be incorporated into subsequent peptide synthesis steps, leading to impurities in the final peptide.
Q3: What is Fmoc-β-alanine and why is it a concern?
Fmoc-β-alanine is a common impurity that can form during the Fmoc protection of amino acids when using this compound.[4][5] It arises from a rearrangement of the this compound reagent itself, particularly when an excess of the reagent is used in the presence of a base.[3][4] If not removed, Fmoc-β-alanine can be incorporated into a growing peptide chain during solid-phase peptide synthesis (SPPS), resulting in a peptide with an incorrect sequence and potentially altered biological activity.
Q4: How does the choice of base affect the reaction?
The choice and amount of base are crucial. A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used to deprotonate the amino group of the amino acid, facilitating its nucleophilic attack on the this compound. The pH of the reaction mixture should be maintained in the weakly basic range (pH 8-10). Using an excess of a strong base can promote the decomposition of this compound and the formation of Fmoc-β-alanine.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction (significant amount of unreacted amino acid) | Insufficient this compound (molar ratio < 1:1). | Increase the molar ratio of this compound to amino acid to 1.05:1 or 1.1:1. Ensure accurate weighing and stoichiometry calculations. |
| Poor solubility of the amino acid. | For hydrophobic amino acids, consider using a co-solvent system such as 1,4-dioxane/water or THF/water to improve solubility. | |
| Incorrect pH of the reaction mixture. | Monitor the pH throughout the reaction and maintain it in the optimal range of 8-10 by adding small portions of base as needed. | |
| Presence of Fmoc-β-alanine impurity in the final product | Excess this compound was used. | Reduce the molar ratio of this compound to amino acid. Consider using a ratio of 1.05:1 or even slightly less than 1:1 if the impurity is persistent.[3] |
| Excess base was used. | Use the minimum amount of base required to maintain the optimal pH. Avoid strong bases. | |
| Formation of dipeptide impurities (Fmoc-Xaa-Xaa-OH) | This is more common with Fmoc-Cl but can occur if there is a significant amount of free amino acid present during the reaction. | Ensure high purity of the starting amino acid. Optimize the reaction conditions to achieve a high conversion rate in the initial protection step. |
| Low yield of isolated Fmoc-amino acid | Incomplete reaction. | See "Incomplete reaction" above. |
| Product loss during workup and purification. | Optimize the extraction and crystallization/purification steps. Ensure the pH is correctly adjusted during the acidic workup to precipitate the Fmoc-amino acid. |
Experimental Protocols
Protocol 1: General Procedure for Fmoc Protection of an Amino Acid
This protocol provides a general method for the N-terminal Fmoc protection of a standard amino acid using this compound.
-
Dissolve the Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (Na₂CO₃). The volume should be sufficient to fully dissolve the amino acid.
-
Add Organic Solvent: To the aqueous solution, add an equal volume of 1,4-dioxane or tetrahydrofuran (THF). Stir the mixture vigorously to ensure proper mixing.
-
Prepare this compound Solution: In a separate container, dissolve this compound (1.05 equivalents) in 1,4-dioxane or THF.
-
Reaction: Slowly add the this compound solution dropwise to the stirring amino acid solution over a period of 30-60 minutes at room temperature.
-
Monitor Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted this compound and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). The Fmoc-amino acid will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization or flash chromatography.
-
Protocol 2: Optimization of this compound to Amino Acid Molar Ratio
This protocol outlines a method to determine the optimal molar ratio of this compound for a specific amino acid to maximize yield and minimize impurity formation.
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel. For each reaction, use a constant amount of the amino acid (e.g., 1 mmol).
-
Vary Molar Ratios: In each reaction, vary the molar ratio of this compound to the amino acid. A suggested range of ratios to test is:
-
0.95:1
-
1.00:1
-
1.05:1
-
1.10:1
-
1.20:1
-
1.50:1
-
-
Standardize Other Parameters: Keep all other reaction parameters constant across the parallel reactions, including solvent system, base concentration, reaction time, and temperature.
-
Execute Reactions: Follow the general procedure outlined in Protocol 1 for each reaction.
-
Analyze Results: After the reaction and workup, analyze the crude product from each reaction by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify Yield and Purity:
-
Calculate the yield of the desired Fmoc-amino acid for each molar ratio.
-
Quantify the percentage of key impurities, such as unreacted amino acid and Fmoc-β-alanine, in the crude product for each ratio.
-
-
Determine Optimal Ratio: Based on the analysis, identify the molar ratio that provides the best balance of high yield and low impurity profile.
Visualizations
Caption: Workflow for the Fmoc protection of an amino acid.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Formation of Fmoc-beta-alanine during Fmoc-protections with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu | Semantic Scholar [semanticscholar.org]
Side reactions of Fmoc-OSu with side chains of amino acids
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to protect the α-amino group of amino acids. It is intended for researchers, scientists, and professionals in drug development working with peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in peptide synthesis?
This compound is a reagent used to introduce the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the primary or secondary amino group of an amino acid.[1] This protection is crucial as it prevents the N-terminal amino group from participating in unwanted reactions during the subsequent peptide bond formation.[2] The Fmoc group is stable in acidic conditions but is easily removed with a mild base, such as piperidine, a key feature of its utility in solid-phase peptide synthesis (SPPS).[1][3]
Q2: Why are side reactions with this compound a concern?
Side reactions occur when this compound reacts with nucleophilic side chains of amino acids in addition to the desired α-amino group. These reactions lead to the formation of impurities, such as di-Fmocylated amino acids or side-chain acylated products. Even at low concentrations, these impurities can lower the overall yield, complicate the purification process, and potentially alter the conformation and biological activity of the final peptide.
Q3: Which amino acid side chains are most susceptible to side reactions with this compound?
Amino acids with nucleophilic side chains are the most problematic. These primarily include:
-
Lysine (Lys): The ε-amino group is highly nucleophilic.
-
Tyrosine (Tyr): The phenolic hydroxyl group can react under basic conditions.
-
Serine (Ser) & Threonine (Thr): The aliphatic hydroxyl groups are also nucleophilic.[4]
-
Histidine (His): The imidazole ring can be acylated.[4]
-
Arginine (Arg): The guanidinium group can also participate in side reactions.
Using amino acids with appropriate, orthogonal side-chain protecting groups is the most effective strategy to prevent these unwanted reactions.[2]
Troubleshooting Guide
Problem: My mass spectrometry (MS) analysis shows an unexpected mass addition of +222.2 Da on a lysine residue.
-
Cause: This mass increase corresponds precisely to the addition of a second Fmoc group. The issue is the di-Fmocylation of lysine, where this compound has reacted with both the α-amino group and the nucleophilic ε-amino group on the side chain. This occurs when using unprotected lysine during the Fmoc protection step.
-
Prevention: The standard and most effective method to prevent this is to use a lysine derivative with its side chain already protected by an orthogonal group, most commonly a tert-butyloxycarbonyl (Boc) group. The correct reagent to use is Fmoc-Lys(Boc)-OH .[5][6] The Boc group is stable under the basic conditions used for Fmoc deprotection but is easily removed during the final acidic cleavage step.
-
Solution: If di-Fmocylation has already occurred, the side-chain Fmoc group is generally labile to the piperidine treatment used for N-terminal deprotection. However, this can lead to a mixture of products. The most reliable solution is to restart the synthesis using the correctly side-chain protected Fmoc-Lys(Boc)-OH.
Problem: I am observing low coupling efficiency and unidentifiable byproducts after coupling a Tyrosine, Serine, or Threonine residue.
-
Cause: The hydroxyl (-OH) groups in the side chains of Tyrosine, Serine, and Threonine are nucleophilic and can be acylated by this compound, forming an Fmoc-carbonate ester on the side chain.[4][7] This side reaction consumes the this compound reagent and modifies the amino acid, leading to impurities and reduced yield of the desired product. The phenolic hydroxyl of Tyrosine is particularly susceptible.[8]
-
Prevention:
-
Side-Chain Protection: The most common strategy is to use amino acid derivatives with their hydroxyl groups protected, typically as a tert-butyl (tBu) ether. Use Fmoc-Ser(tBu)-OH , Fmoc-Thr(tBu)-OH , and Fmoc-Tyr(tBu)-OH .[4] The tBu group is stable to the basic conditions of Fmoc removal but is cleaved by strong acid (e.g., TFA) at the end of the synthesis.[2]
-
Silylation: An alternative procedure involves temporarily protecting the hydroxyl group as a silyl ether. Before adding this compound, the amino acid is treated with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). After the N-terminal Fmoc protection is complete, the silyl group is easily removed during a methanol workup.[9]
-
-
Solution: The side-chain Fmoc-carbonate is often unstable and may be cleaved by piperidine during subsequent deprotection steps. However, this is not always quantitative and can lead to a complex mixture. For high purity, it is recommended to re-synthesize the peptide using the appropriate side-chain protected amino acids.
Problem: My synthesis involving Histidine is resulting in racemization and low yields.
-
Cause: The imidazole side chain of histidine is nucleophilic and can react with activated amino acids during coupling.[4] This reaction consumes the activated species, reducing coupling efficiency. More critically, the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated histidine. This leads to racemization (formation of the D-isomer), which can severely impact the peptide's biological function.[10][11]
-
Prevention: To prevent both side-chain acylation and racemization, a side-chain protected histidine derivative should be used. Common choices include Fmoc-His(Trt)-OH (Trityl) and Fmoc-His(Boc)-OH .[4][11] The choice of protecting group can be critical, with Fmoc-His(Boc)-OH often showing lower racemization levels compared to Fmoc-His(Trt)-OH under certain conditions.[11]
-
Solution: For short peptides or when histidine is near the N-terminus, using an unprotected histidine might be acceptable, but the risk of side reactions remains. For longer or more complex peptides, especially those intended for biological assays, re-synthesis with a side-chain protected histidine is strongly advised to ensure enantiomeric purity and yield.
Data Presentation
Table 1: Summary of Common Side Reactions and Prevention Strategies
| Amino Acid | Nucleophilic Side Chain Group | Type of Side Reaction | Side Product | Recommended Protected Derivative |
| Lysine | ε-Amino (-NH₂) | Di-acylation | Nα,Nε-di-Fmoc-Lysine | Fmoc-Lys(Boc)-OH[5][6] |
| Tyrosine | Phenolic Hydroxyl (-OH) | O-acylation | O-Fmoc-carbonate ester | Fmoc-Tyr(tBu)-OH[4] |
| Serine | Aliphatic Hydroxyl (-OH) | O-acylation | O-Fmoc-carbonate ester | Fmoc-Ser(tBu)-OH[4] |
| Threonine | Aliphatic Hydroxyl (-OH) | O-acylation | O-Fmoc-carbonate ester | Fmoc-Thr(tBu)-OH[4] |
| Histidine | Imidazole Ring | N-acylation / Racemization | N-Fmoc-imidazole / D-isomer | Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH[11] |
Experimental Protocols
Protocol 1: General Procedure for Nα-Fmoc Protection of Amino Acids
This protocol is adapted from a procedure that utilizes silylation to temporarily protect hydroxyl and carboxyl groups, ensuring clean Nα-Fmocylation.[9]
-
Suspension: Suspend the free amino acid (1.0 eq.) in dichloromethane (DCM).
-
Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (2.0 eq.). If the amino acid contains a hydroxyl group (Ser, Thr, Tyr), add an additional 1.0 eq. of MSTFA.
-
Reflux: Reflux the mixture until a clear solution is obtained (typically 1-8 hours).
-
Cooling: Cool the solution to room temperature.
-
This compound Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise over 10-15 minutes.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of this compound.[9]
-
Methanolysis: Add methanol (e.g., 10 mL for a 20 mmol scale reaction) and stir for 30 minutes to remove the silyl protecting groups.[9]
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
If a solid forms, add water and stir for 30 minutes. Filter the solid.
-
Wash the solid with a 10% aqueous citric acid/methanol (1:1) solution, followed by water until the filtrate is neutral.[9]
-
If an oil forms, add water and adjust the pH to 2 with 1N HCl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over sodium sulfate.
-
-
Drying: Dry the final product under vacuum. The expected purity should be ≥99% by HPLC.[9]
Protocol 2: HPLC Analysis for Purity Assessment
This is a general method for analyzing the purity of Fmoc-amino acids.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Column: A reverse-phase C18 column (e.g., Sinochrom ODS-BP) is commonly used.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[12]
-
Elution: A gradient elution is typically used, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the compound.
-
Flow Rate: 1.0 - 2.0 mL/min.[12]
-
Column Temperature: Room temperature.
-
Analysis: The purity is determined by integrating the peak area of the desired product relative to the total peak area. For enantiomeric purity analysis, a specialized chiral stationary phase is required.[13]
Visualizations
Caption: General reaction of this compound with an amino acid.
Caption: Di-Fmocylation side reaction with unprotected lysine.
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Slow Fmoc Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve issues related to slow or incomplete Fmoc deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of a slow or incomplete Fmoc deprotection reaction?
Slow or incomplete Fmoc deprotection can manifest in several ways, including:
-
Deletion sequences in the final peptide: If the Fmoc group is not completely removed, the subsequent amino acid cannot be coupled, leading to a peptide that is missing one or more amino acids.[1]
-
Low yield of the target peptide: Incomplete reactions at any step of SPPS will result in a lower overall yield of the desired full-length peptide.[2]
-
Broad or tailing peaks during UV monitoring: When monitoring the release of the dibenzofulvene (DBF)-piperidine adduct by UV spectrophotometry, a slow reaction is indicated by a broad or tailing peak.[1]
-
Negative or weak Kaiser test result: The Kaiser test detects free primary amines. A yellow or faint blue result after deprotection suggests that the Fmoc group has not been fully removed.[1][3]
Q2: What are the primary causes of slow Fmoc deprotection?
Several factors can impede the efficiency of Fmoc group removal:
-
Peptide Sequence and Structure: Certain peptide sequences are inherently "difficult." Sterically hindered amino acids near the N-terminus can physically block the deprotection reagent. Additionally, the growing peptide chain can fold into secondary structures, such as β-sheets, or aggregate, making the N-terminal Fmoc group inaccessible.[1][3][4]
-
Suboptimal Reagents: The quality of the deprotection solution is critical. Degraded or impure piperidine can significantly reduce deprotection efficiency.[1]
-
Inadequate Protocol: Insufficient reaction time, low concentration of the base, or poor resin swelling can all lead to incomplete deprotection.[1][3]
Q3: How can I improve the efficiency of a slow Fmoc deprotection reaction?
For difficult sequences or when incomplete deprotection is observed, consider the following protocol modifications:
-
Increase Reaction Time and/or Temperature: Extending the deprotection time or performing the reaction at a slightly elevated temperature (e.g., 30-35°C) can help drive the reaction to completion. However, be cautious as higher temperatures can increase the risk of side reactions like racemization.[2]
-
Use a Stronger Base: Adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can significantly accelerate the reaction. A common formulation is 2% DBU in the deprotection solution.[1][5]
-
Incorporate "Chaotropic" Agents: The addition of salts like LiCl to the deprotection solution can help disrupt secondary structures and improve reagent access to the reaction site.
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is a more polar solvent than N,N-dimethylformamide (DMF) and can be more effective at disrupting peptide aggregation.[6][7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting slow Fmoc deprotection reactions.
Initial Checks
-
Verify Reagent Quality: Ensure that the piperidine and solvent (DMF or NMP) are fresh and of high purity. Piperidine can degrade over time, forming oxidation products that hinder the reaction.
-
Confirm Protocol Parameters: Double-check the concentration of piperidine in the deprotection solution (typically 20% v/v), the reaction time, and the number of deprotection steps in your protocol.[1][6][7] A second deprotection step with fresh reagent is often recommended to ensure completeness.[1][8]
Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing slow Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting slow Fmoc deprotection.
Quantitative Data on Deprotection Conditions
The choice of base and solvent significantly impacts the rate of Fmoc deprotection. The following table summarizes common deprotection cocktails and their typical reaction times.
| Deprotection Reagent | Solvent | Typical Concentration | Typical Time (min) | Notes |
| Piperidine | DMF | 20-50% (v/v) | 5-20 | The most common method; may be slow for sterically hindered or aggregating sequences.[6][7] |
| Piperidine | NMP | 20% (v/v) | 5-15 | NMP can improve solvation and disrupt secondary structures.[6][7] |
| Piperidine with DBU | DMF/NMP | 20% Piperidine, 2% DBU | 2-10 | DBU is a stronger, non-nucleophilic base that accelerates deprotection.[1][5] |
| Piperazine with DBU | NMP | 5% Piperazine, 2% DBU | 2-5 | A very effective combination for difficult sequences, minimizing side reactions.[1][9] |
| Morpholine | DMF | 50% (v/v) | 20-30 | A milder base, sometimes used for sensitive sequences to minimize side reactions.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection cycle.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[8]
-
Solvent Wash: Wash the resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate the mixture at room temperature for an initial 1-3 minutes.[8]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[8] For difficult sequences, this time can be extended.
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.[1] The resin is now ready for the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This method allows for the quantitative monitoring of the deprotection reaction.
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3-5), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute an aliquot of the collected filtrate in a suitable solvent (e.g., ethanol or DMF).[1]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically around 301 nm).[3]
-
Monitor Progress: Repeat the measurement with filtrate from subsequent washes. The deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed.[1]
Protocol 3: The Kaiser (Ninhydrin) Test
This is a qualitative colorimetric test to confirm the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[1]
-
Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[1]
-
Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[1]
-
Fmoc Deprotection and Monitoring Workflow
The following diagram outlines the general workflow for Fmoc deprotection and monitoring.
Caption: Standard workflow for Fmoc deprotection and confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Fmoc-SPPS Yield
Welcome to the technical support center for the optimization of solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and improve peptide yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during Fmoc-SPPS, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Target Peptide
Q1: We are experiencing a significantly lower than expected yield of our final peptide. What are the primary causes?
A1: Low peptide yield in Fmoc-SPPS can stem from several factors throughout the synthesis process. The most common culprits are incomplete Fmoc deprotection, poor coupling efficiency, and peptide aggregation.[1] Side reactions can also lead to the formation of byproducts, reducing the yield of the desired peptide.[2]
Q2: How can we determine if incomplete Fmoc deprotection is the cause of our low yield?
A2: Incomplete removal of the N-terminal Fmoc protecting group is a frequent cause of low yield, as it prevents the subsequent amino acid from coupling, leading to truncated sequences.[1] You can diagnose this issue using several methods:
-
Qualitative Colorimetric Tests: The Kaiser test is a rapid method to detect free primary amines on the resin.[3] A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests the Fmoc group is still attached.[1]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored spectrophotometrically around 301 nm.[3] A lack of or reduced absorbance can indicate a deprotection problem.[3]
-
HPLC and Mass Spectrometry (MS): Analysis of the crude peptide can reveal the presence of deletion sequences (the target peptide missing one or more amino acids).[3] MS is crucial for confirming the identity of these byproducts.[3]
Q3: Our deprotection step seems successful, but the yield is still low. How can we troubleshoot inefficient coupling?
A3: Even with complete deprotection, inefficient coupling of the incoming Fmoc-amino acid can lead to deletion sequences and reduced yield.[2][4] Consider the following troubleshooting steps:
-
Monitor the Coupling Reaction: Use the Kaiser test to check for unreacted free amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.[4]
-
Extend Coupling Time: Allow the reaction to proceed for an additional 1-2 hours and repeat the monitoring test.[4]
-
Perform a Double Coupling: If the reaction remains incomplete, filter the resin, wash it, and perform a second coupling with a fresh solution of activated Fmoc-amino acid.[2][4]
-
Review Reagents: Ensure the high quality and anhydrous nature of your Fmoc-amino acid, coupling reagents (e.g., HBTU, HATU), and solvents (e.g., DMF, NMP).[1][5]
Issue 2: Peptide Aggregation
Q4: We suspect peptide aggregation is hindering our synthesis. What are the signs and how can we mitigate this?
A4: As the peptide chain elongates, it can fold into secondary structures like β-sheets, leading to aggregation.[6] This is particularly common with sequences containing hydrophobic residues.[1][6]
-
Signs of Aggregation: In batch synthesis, aggregation can cause the resin beads to shrink or clump together.[2][6] In continuous-flow synthesis, a broadening of the UV deprotection peak can be observed.[6]
-
Mitigation Strategies:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents to improve solvation.[1][7] Adding chaotropic salts like LiCl can also help disrupt secondary structures.[1]
-
"Structure-Breaking" Amino Acids: Incorporate pseudoproline dipeptides or Dmb-glycine derivatives to disrupt aggregation-promoting structures.[2][8]
-
Elevated Temperature: Performing coupling and deprotection at a higher temperature can help break up hydrogen bonds.[2]
-
Issue 3: Side Reactions
Q5: What are the common side reactions during Fmoc deprotection and how can they be minimized?
A5: The basic conditions of Fmoc deprotection using piperidine can lead to several side reactions that impact yield and purity.[9]
-
Aspartimide Formation: This occurs at aspartic acid residues, leading to racemization and the formation of β- and iso-aspartyl peptides.[9][10] To minimize this, consider using a weaker base like piperazine, adding HOBt to the deprotection solution, or employing side-chain protecting groups on adjacent amino acids.[10][11]
-
Diketopiperazine (DKP) Formation: This involves the cyclization of the N-terminal dipeptide, cleaving it from the resin.[9] It is especially problematic for sequences containing proline.[9][12] Using 2-chlorotrityl chloride resin can help reduce DKP formation due to steric hindrance.[12]
-
Racemization: The basic conditions can cause epimerization of optically active amino acids, particularly C-terminal cysteine.[10] Using piperazine with 0.1M HOBt has been shown to cause less racemization compared to piperidine.[10]
Data Presentation
Table 1: Troubleshooting Guide for Low Peptide Yield
| Symptom | Potential Cause | Diagnostic Test | Recommended Solution(s) | Citation(s) |
| Low final peptide yield with significant truncated sequences in HPLC/MS. | Incomplete Fmoc Deprotection | Negative Kaiser test (yellow beads) after deprotection. Low UV absorbance of DBF-piperidine adduct. | Extend deprotection time. Perform a double deprotection. Use a stronger deprotection cocktail (e.g., with DBU). | [1][2][3] |
| Low final peptide yield with significant deletion sequences in HPLC/MS. | Inefficient Coupling | Positive Kaiser test (blue beads) after coupling. | Extend coupling time. Perform a double coupling. Increase equivalents of amino acid and coupling reagents. Change coupling reagent (e.g., to HATU). | [1][2][4] |
| Resin clumping, shrinking, or poor swelling. Slow deprotection/coupling kinetics. | Peptide Aggregation | Visual inspection of resin. Broadening of UV deprotection peak. | Switch solvent from DMF to NMP. Add chaotropic salts (e.g., LiCl). Incorporate pseudoproline dipeptides or Dmb-Gly. Synthesize at elevated temperature. | [1][2][6] |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC. | Aspartimide Formation | HPLC/MS analysis showing multiple peaks for the desired mass. | Use 20% piperazine in NMP for deprotection. Add 0.1 M HOBt to the deprotection solution. Use backbone protection (e.g., Dmb) on the preceding residue. | [9][10][11] |
| Loss of N-terminal dipeptide, especially with Proline. | Diketopiperazine Formation | HPLC/MS analysis of cleavage solution showing the cleaved dipeptide. | Use 2-chlorotrityl chloride resin. Couple a pre-formed dipeptide. | [9][12] |
Table 2: Common Reagents and Conditions for Fmoc-SPPS Steps
| Step | Reagent/Condition | Typical Concentration/Parameters | Purpose | Citation(s) |
| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | 30 minutes in DCM, followed by DMF washes. | To allow reagent access to reactive sites. | [4] |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10-minute treatments. | Removal of the N-terminal Fmoc protecting group. | [13][14] |
| Amino Acid Activation | Fmoc-amino acid, Coupling Reagent (HBTU/HATU), Base (DIPEA) | 3-5 equivalents of each relative to resin loading. | To form an active ester for efficient coupling. | [2][4] |
| Coupling | Activated Fmoc-amino acid solution | 1-2 hours at room temperature. | Formation of the peptide bond. | [2][4] |
| Washing | DMF, DCM | 3-5 washes with each solvent after deprotection and coupling. | To remove excess reagents and byproducts. | [2][4] |
| Cleavage & Deprotection | Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | 2-3 hours at room temperature. | To cleave the peptide from the resin and remove side-chain protecting groups. | [1] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling and Deprotection
This protocol is used to detect the presence of free primary amines on the resin, indicating either successful deprotection or incomplete coupling.[1]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
Procedure:
-
Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[4]
-
Wash the beads with DMF and then ethanol to remove residual reagents.[4]
-
Add 2-3 drops of each of the three Kaiser test solutions to the beads.[4]
-
Observe the color of the beads and the solution.[1]
Interpretation of Results:
-
Dark blue beads and/or solution: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[1][4]
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection or complete coupling).[1][4]
Protocol 2: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagents:
-
20% (v/v) piperidine in high-purity DMF.
Procedure:
-
Drain the solvent from the peptide-resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.[13][14]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-20 minutes for difficult sequences.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]
Protocol 3: HBTU-Mediated Amino Acid Coupling
This protocol outlines a common method for activating and coupling an Fmoc-protected amino acid to the resin-bound peptide.[2]
Reagents:
-
Fmoc-amino acid (3-5 eq.)
-
HBTU (3-5 eq.)
-
DIPEA (6-10 eq.)
-
High-purity DMF
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.[2]
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[2][4]
-
Add the activated amino acid solution to the deprotected peptide-resin.[2]
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
Drain the reaction solution and wash the resin with DMF (3-5 times).[2]
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is desired).[2]
Visualizations
Caption: The standard workflow for one cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: A logical workflow for troubleshooting common causes of low yield in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Fmoc-Peptides by HPLC
Welcome to the technical support center for the purification of Fmoc-peptides by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Fmoc-synthesized peptides?
A1: After solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide product typically contains a variety of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences (shorter than the target peptide), peptides with incomplete removal of side-chain protecting groups, and by-products from the cleavage cocktail.[1][2] Additionally, modifications such as deamidation (especially for sequences containing asparagine) can occur.[3]
Q2: How do I choose the right HPLC column for my peptide?
A2: For most peptides, a C18 reversed-phase column is the standard choice.[2] However, the selection can be optimized based on the peptide's properties. Key factors to consider include:
-
Pore Size: For peptides and proteins, wide-pore silica (~300 Å) is generally preferred over the smaller pores (~100 Å) used for small molecules, as it allows for better interaction between the peptide and the stationary phase.[4]
-
Particle Size: Smaller particle sizes (e.g., <5 µm) offer higher resolution but result in higher backpressure.[5]
-
Column Chemistry: While C18 is common, other chemistries like C8 or phenyl-hexyl can offer different selectivity, which can be beneficial for separating closely eluting impurities.[6]
Q3: What are the standard mobile phases for Fmoc-peptide purification?
A3: The most common mobile phase system for reversed-phase HPLC of peptides is a combination of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[7] TFA acts as an ion-pairing agent, which helps to improve peak shape and resolution.[4]
Q4: How should I prepare my crude peptide sample for HPLC injection?
A4: Proper sample preparation is crucial for successful HPLC purification.
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. A common starting point is a mixture of Mobile Phase A and B (e.g., 50:50 v/v) or 0.1% TFA in water.[2][7] For hydrophobic peptides that are difficult to dissolve, a small amount of neat dimethyl sulfoxide (DMSO) can be used, followed by dilution with the mobile phase.[7]
-
Filtration: After dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[2]
Q5: What is a typical gradient for purifying a crude peptide?
A5: A linear gradient of increasing organic solvent (Mobile Phase B) is typically used to elute peptides of varying hydrophobicity.[2] A common starting gradient is 5% to 65% or 5% to 95% Mobile Phase B over 30 to 60 minutes.[2][7] The optimal gradient will depend on the specific hydrophobicity of your peptide and may require optimization.[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the HPLC purification of Fmoc-peptides.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a "tail" or "front" extending from the main peak.[8]
-
Reduced resolution and inaccurate peak integration.[9]
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Ionized silanol groups on the silica-based column can interact with basic residues in the peptide, causing tailing.[8][10] Lowering the mobile phase pH to around 2-3 protonates these silanols, minimizing this interaction.[11] Using a highly end-capped column can also reduce these secondary interactions.[10] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the peptide or its impurities, it can lead to mixed ionization states and result in peak distortion.[8] Ensure the mobile phase is buffered and the pH is at least 2 units away from the analyte's pKa. |
| Column Overload | Injecting too much sample can lead to peak distortion.[4] Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | Long or wide-diameter tubing between the injector and the column, or between the column and the detector, can cause peak broadening and tailing.[8] Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum. |
| Column Contamination or Degradation | An old or contaminated column can lead to poor peak shape.[11] Try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Problem 2: Peptide Aggregation
Symptoms:
-
Broad, misshapen, or multiple peaks for a single peptide.
-
Low recovery of the target peptide.
-
Precipitation of the peptide in the sample vial or on the column.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrophobic Peptides | Peptides with a high content of hydrophobic amino acids are prone to aggregation.[12] Adding organic solvents like acetonitrile or isopropanol to the sample solvent can help to disrupt hydrophobic interactions. In some cases, using a stronger organic modifier in the mobile phase, such as isopropanol, may be beneficial. |
| High Peptide Concentration | High concentrations can promote aggregation.[12] Dilute the sample before injection. |
| Suboptimal pH and Ionic Strength | The pH and ionic strength of the sample solvent and mobile phase can influence peptide solubility and aggregation. Experiment with different pH values or the addition of salts (though this can affect retention). |
| Use of Aggregation-Disrupting Additives | For particularly difficult sequences, the addition of chaotropic agents like guanidine hydrochloride (GuHCl) or urea to the sample solvent can help to solubilize aggregated peptides. Be aware that these additives are non-volatile and will need to be removed during post-purification steps. The use of "magic mixture" (DMSO/DMF/DCM) during synthesis can also help prevent aggregation.[13] |
Problem 3: Incomplete Fmoc Deprotection or Presence of Protecting Groups
Symptoms:
-
An additional peak in the chromatogram, often eluting later than the target peptide, with a mass corresponding to the peptide + Fmoc group (222 Da).
-
Multiple peaks with masses corresponding to the peptide with various side-chain protecting groups still attached.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotection during Synthesis | The 20% piperidine in DMF solution used for Fmoc removal may be degraded or the deprotection time may have been insufficient, especially for sterically hindered amino acids.[14] Ensure fresh deprotection solution is used and consider extending the deprotection time or using a stronger base cocktail (e.g., with DBU).[14] |
| Incomplete Cleavage of Side-Chain Protecting Groups | The cleavage cocktail (e.g., TFA/TIS/water) may not have been effective for all protecting groups, or the cleavage time was too short.[7] For peptides with multiple arginine residues (Pbf or Pmc protected), longer cleavage times may be necessary.[15] Consider using a stronger cleavage cocktail like Reagent K for peptides with sensitive residues.[15] |
| Premature Fmoc Deprotection | The Fmoc group can be prematurely cleaved by basic conditions during sample preparation if not properly controlled. Ensure the pH of the sample solvent is acidic (e.g., by adding 0.1% TFA). |
Experimental Protocols
Protocol 1: Standard Crude Peptide Purification by RP-HPLC
-
Sample Preparation:
-
Weigh approximately 5-10 mg of lyophilized crude peptide into a clean microcentrifuge tube.
-
Add 1 mL of a 1:1 (v/v) mixture of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Vortex thoroughly to dissolve the peptide. If solubility is an issue, sonicate for 5-10 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[2]
-
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[4][5]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]
-
Flow Rate: 1.0 mL/min for an analytical-scale column.[2]
-
Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains Trp or Tyr).[7]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (column wash)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
Injection Volume: 50-100 µL.
-
-
Fraction Collection and Analysis:
Visualizations
Caption: A troubleshooting workflow for HPLC purification of Fmoc-peptides.
Caption: A general experimental workflow for Fmoc-peptide synthesis and purification.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. hplc.eu [hplc.eu]
- 5. rsc.org [rsc.org]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Fmoc-OSu solubility issues in reaction buffer
Welcome to the technical support center for Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: this compound exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making them ideal choices for stock solutions and reactions.[1][2][3] Its solubility is limited in water and aqueous solutions.[1][2] For reactions requiring aqueous co-solvents, mixtures of acetonitrile and water have been studied, with solubility ranging from 0.1 to 15.0 mg/mL depending on the solvent composition and temperature.[1]
Q2: My this compound is precipitating out of my reaction buffer. What could be the cause?
A2: Precipitation of this compound during a reaction is a common issue stemming from its low aqueous solubility.[2] This can be caused by several factors:
-
High concentration of aqueous buffer: If your reaction medium is predominantly aqueous, this compound may not remain dissolved.
-
Low temperature: Solubility of this compound generally decreases with lower temperatures.[1]
-
Incorrect solvent choice: Using a solvent in which this compound has low solubility will lead to precipitation.
-
Change in solvent composition: If the addition of other reagents significantly alters the solvent composition to a less favorable one, this compound can precipitate.
Q3: How does pH affect the stability and solubility of this compound?
A3: The pH of the reaction buffer is critical for the stability of this compound. It undergoes hydrolysis in aqueous solutions.[1] Acidic conditions (pH < 4) can lead to the opening of the succinimide ring, while alkaline conditions (pH > 9) can promote the cleavage of the Fmoc group.[1] For Fmoc protection reactions, mild alkaline conditions (pH 8-9) are typically recommended to facilitate the reaction with primary amines while minimizing premature degradation.[1]
Q4: Can I pre-mix this compound in an aqueous buffer to create a stock solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as it is sparingly soluble and prone to hydrolysis.[1][2] Stock solutions should be prepared fresh in anhydrous organic solvents like DMF or DMSO and can be stored at -20°C for long-term stability.[1][2]
Q5: What are common side reactions associated with this compound, and can they be related to solubility?
A5: A common side reaction is the formation of Fmoc-β-alanine, which can occur when excess this compound is used, especially in the presence of excess base.[4] While not directly a solubility issue, poor dissolution can lead to localized high concentrations of reagents when they are added, potentially promoting side reactions. Another issue is the hydrolysis of this compound, which competes with the desired aminolysis reaction.[1] If this compound is not well-dissolved, the desired reaction with the target amine may be slower, allowing more time for hydrolysis to occur.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions involving this compound, with a focus on solubility problems.
Issue 1: this compound Precipitation Upon Addition to Reaction Mixture
Symptoms:
-
The solution becomes cloudy or turbid after adding this compound.
-
Visible solid particles of this compound are present in the reaction vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Slow or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The yield of the Fmoc-protected product is low.
Possible Cause Related to Solubility: Poor solubility of this compound can lead to a low effective concentration in the solution, thereby slowing down the reaction rate.
Solutions:
-
Improve Solubilization: Ensure the this compound is fully dissolved before proceeding with the reaction. This can be achieved by preparing a concentrated stock solution in a high-solubility solvent like DMF or DMSO and adding it to the reaction mixture.[1][2]
-
Increase Temperature: If the reactants are stable, increasing the reaction temperature can improve the solubility of this compound and increase the reaction rate.[1]
-
Optimize Co-solvent System: For reactions in aqueous buffers, systematically screen different co-solvents (e.g., acetonitrile, THF, dioxane) and their ratios to find the optimal conditions for both solubility and reactivity.[1][5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethylformamide (DMF) | ~25 mg/mL | Not Specified | [2] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | [2] |
| DMF (Pure) | 0.009693 (mole fraction) | 25 | [1][3] |
| DMSO (Pure) | 0.006406 (mole fraction) | 25 | [3] |
| Ethanol (Pure) | 0.0008237 (mole fraction) | 25 | [3] |
| Water (Pure) | 0.000007378 (mole fraction) | 25 | [3] |
| Acetonitrile-Water Mixtures | 0.1 - 15.0 mg/mL | Varies | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for easy addition to reaction mixtures.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glass vial with a screw cap
Procedure:
-
Weigh the desired amount of this compound in a clean, dry glass vial.
-
Under an inert gas atmosphere, add the required volume of anhydrous DMF or DMSO to achieve the desired concentration (e.g., 25 mg/mL in DMF).[2]
-
Purge the vial with the inert gas before sealing it tightly with the screw cap.
-
Gently swirl or vortex the vial until the this compound is completely dissolved. If necessary, gentle warming can be applied, but avoid excessive heat.
-
Store the stock solution at -20°C.[2] Allow the solution to warm to room temperature before use to prevent moisture condensation.
Protocol 2: General Procedure for Fmoc Protection of an Amine in a Biphasic System
Objective: To perform an Fmoc protection reaction on a primary or secondary amine, with particular attention to maintaining the solubility of this compound.
Materials:
-
Amine-containing substrate
-
This compound stock solution (from Protocol 1)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Reaction Pathway:
Caption: Fmoc protection of an amine and competing hydrolysis of this compound.
Procedure:
-
Dissolve the amine substrate in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃ solution.[6]
-
Stir the solution at room temperature.
-
Slowly add 1.05 to 1.2 equivalents of the this compound stock solution dropwise to the stirring reaction mixture. The slow addition helps to prevent localized high concentrations and potential precipitation.
-
Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.[6]
-
Extract the aqueous layer with diethyl ether (3x) to remove unreacted this compound and N-hydroxysuccinimide.[6]
-
Acidify the aqueous layer to pH 1 with 1 M HCl.[6]
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Fmoc-protected amine.
This guide provides a starting point for troubleshooting this compound solubility issues. Experimental conditions may need to be optimized for specific substrates and reaction scales. Always refer to relevant literature for compound-specific recommendations.
References
- 1. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide_Chemicalbook [chemicalbook.com]
- 4. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. reddit.com [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
Technical Support Center: Fmoc-OSu in Peptide Synthesis
Welcome to our technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common mistakes encountered when using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for the Nα-protection of amino acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a reagent used to introduce the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group to the primary or secondary amine of an amino acid.[1] This protection is crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as self-polymerization of amino acids, during peptide bond formation.[1][2] The Fmoc group is stable under acidic conditions but can be easily removed with a mild base, typically piperidine, which allows for the selective deprotection and sequential addition of amino acids to the growing peptide chain.[1][3][4] this compound is often preferred over other reagents like Fmoc-Cl due to its greater stability and a lower tendency to cause the formation of oligopeptide impurities.[1]
Q2: What are the most common side reactions observed when using this compound and during Fmoc-SPPS?
A2: Several side reactions can occur during the preparation of Fmoc-amino acids and subsequent peptide synthesis. The most frequently encountered issues include:
-
Dipeptide Formation: Unwanted carboxyl activation when using Fmoc-Cl can lead to the formation of Fmoc-Xaa-Xaa-OH dipeptides.[5] Using this compound minimizes this side reaction.[6]
-
Aspartimide Formation: This is a serious side reaction, especially in sequences containing aspartic acid, and is caused by exposure to a strong base during Fmoc deprotection.[5][7] It can lead to the formation of undesired β-aspartyl peptides.[5]
-
Racemization: Cysteine and Histidine residues are particularly prone to racemization during base-mediated activation.[5]
-
Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.
-
Premature Fmoc group cleavage: The presence of impurities like dimethylamine in DMF can cause the premature removal of the Fmoc group, leading to the insertion of an extra amino acid residue (endo-Xaa impurity).[6]
Q3: My Fmoc-protection reaction is incomplete. What are the possible causes and solutions?
A3: Incomplete Fmoc protection can be due to several factors:
-
Poor Solubility of Amino Acid: Some amino acids have poor solubility in the reaction solvent. A common procedure involves dissolving the amino acid and this compound in a mixture of an organic solvent like THF or acetone and an aqueous buffer like sodium bicarbonate.[3][8]
-
Suboptimal Reaction Conditions: The reaction's pH, temperature, and time are critical. The reaction is typically carried out at room temperature for several hours.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine completion.[9]
-
Reagent Quality: The purity of this compound, the amino acid, and the solvents is crucial for a successful reaction.[3]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide
Low peptide yield is a common problem in SPPS and can be attributed to several factors throughout the synthesis process.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Fmoc Deprotection | Perform a Kaiser test to check for free primary amines. A negative result (yellow beads) indicates incomplete deprotection.[10] Extend the deprotection time or perform a second deprotection step.[10] | Use fresh deprotection solution (e.g., 20% piperidine in DMF).[11] For difficult sequences, consider using a stronger base or heating. |
| Poor Coupling Efficiency | If the Kaiser test is positive but the yield is low, recouple the amino acid.[12] Use a different coupling reagent or increase the equivalents of amino acid and coupling reagent. | Ensure high purity of Fmoc-amino acids and coupling reagents. Optimize coupling times, especially for sterically hindered amino acids. |
| Peptide Aggregation | Switch from DMF to N-Methyl-2-pyrrolidone (NMP) as the solvent.[10][13] Add chaotropic salts like LiCl to the solvent to disrupt secondary structures.[10] | For hydrophobic sequences, incorporate hydrophilic residues or use specialized resins designed to minimize aggregation.[13][14] |
| Impure Reagents | Ensure the purity of Fmoc-amino acids, as contaminants like free amino acids or acetic acid can cap the growing peptide chain.[5][15] Use high-quality, amine-free DMF.[16] | Purchase high-purity reagents from reputable suppliers.[2] Store reagents under appropriate conditions to prevent degradation.[17][18] |
Issue 2: Presence of Impurities in the Crude Peptide
The presence of unexpected peaks in the HPLC analysis of the crude peptide indicates the formation of side products.
Common Impurities and Their Mitigation:
| Impurity | Cause | Mitigation Strategy |
| Deletion Sequences | Incomplete deprotection or coupling at a particular step.[10][11] | Monitor each deprotection and coupling step using the Kaiser test.[10][12] Double couple difficult amino acids. |
| Insertion Sequences (Endo-Xaa) | Premature deprotection of the Fmoc group due to impurities in the solvent (e.g., dimethylamine in DMF).[6] | Use high-purity, amine-free DMF.[13][16] |
| Aspartimide-related products | Base-catalyzed cyclization of aspartic acid residues during Fmoc deprotection.[5][7] | Use protecting groups for the aspartic acid side chain that are more stable to the deprotection conditions. Consider using a milder deprotection cocktail. |
| Racemized Products | Base-mediated activation of certain amino acids like Cys and His.[5] | Use coupling reagents known to suppress racemization. Optimize the pre-activation time. |
Experimental Protocols
Protocol 1: General Procedure for Nα-Fmoc Protection of an Amino Acid using this compound
This protocol describes a common method for the Fmoc protection of an amino acid in a biphasic system.
Materials:
-
Amino acid
-
This compound (1.0 equivalent)
-
Sodium bicarbonate (NaHCO3) (2.0 equivalents)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amino acid in a 0.1 M aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve this compound in acetone or THF.
-
Add the this compound solution dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted this compound and N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the Fmoc-protected amino acid with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be further purified by crystallization or chromatography if necessary.
Protocol 2: Monitoring Fmoc Deprotection using the Kaiser Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[10][12]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[11]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[11]
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (successful deprotection).[10]
-
Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).[10]
-
Note: This test does not work for N-terminal proline (a secondary amine), which may give a reddish-brown color.[11]
Visual Guides
Caption: A typical workflow for the Nα-Fmoc protection of an amino acid using this compound.
Caption: A decision tree for troubleshooting low peptide yield in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. chempep.com [chempep.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection
In the realm of peptide synthesis and the broader field of organic chemistry, the protection of amine functionalities is a critical step to ensure selective reactions and high yields of the desired product. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), due to its base lability and stability under acidic conditions. The two most common reagents for the introduction of the Fmoc group are N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). While both reagents achieve the same fundamental transformation, their distinct reactivity profiles, stability, and handling characteristics can significantly impact the efficiency, purity, and overall success of a synthesis. This guide provides an objective comparison of this compound and Fmoc-Cl, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Key Performance Characteristics: A Comparative Analysis
The choice between this compound and Fmoc-Cl hinges on a trade-off between reactivity and stability. Fmoc-Cl is the more reactive of the two, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of lower stability and a greater propensity for side reactions.[1][2] In contrast, this compound offers a more controlled and user-friendly approach, with its moderated reactivity leading to cleaner reaction profiles and higher product purity.[1][]
| Feature | This compound | Fmoc-Cl |
| Reactivity | Milder and more selective[] | Highly reactive, potent acylating agent[2][] |
| Stability | More stable, less susceptible to hydrolysis[1] | Moisture-sensitive, less stable, requires careful handling[1] |
| Reaction Conditions | Mild basic conditions, easier to control[][4] | Typically Schotten-Baumann conditions, requires careful optimization[4] |
| Side Reactions | Fewer side reactions, cleaner product profile[1][4] | Prone to side reactions like dipeptide formation and hydrolysis[1] |
| Byproducts | N-hydroxysuccinimide (water-soluble, easily removed) | Hydrochloric acid (corrosive, requires a base to neutralize)[2] |
| Handling | Easier and safer to handle and store[1] | More challenging to handle due to moisture sensitivity and corrosive byproduct[1] |
| Typical Yield | Generally high, with high purity. For example, 92% yield for Fmoc-L-phenylalanine has been reported. | Yields can be high but may be compromised by side reactions. Reported yields for various amines range from 75-90%. |
| Common Applications | General peptide synthesis, sensitive amino acids, large-scale production[1] | Situations where high reactivity is advantageous and side reactions can be controlled[1] |
Experimental Data: A Quantitative Look
Table 1: Reported Yields for the Fmoc Protection of Various Amines
| Amine Substrate | Reagent | Reported Yield (%) |
| L-Phenylalanine | This compound | 92% |
| Aniline | Fmoc-Cl | 90% |
| 4-Methylaniline | Fmoc-Cl | 83% |
| Benzylamine | Fmoc-Cl | 88% |
| 4-Methylbenzylamine | Fmoc-Cl | 87% |
| Morpholine | Fmoc-Cl | 80% |
| Piperidine | Fmoc-Cl | 82% |
| Pyrrolidine | Fmoc-Cl | 84% |
| Indole | Fmoc-Cl | 75% |
Note: The data presented in this table is compiled from different sources and the experimental conditions may vary. Therefore, it should be used for indicative purposes only.
Reaction Mechanisms and Workflows
The fundamental reaction for both reagents is the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage. However, the leaving groups and byproducts differ, which influences the reaction conditions and work-up procedures.
Caption: Reaction pathways for amine protection using this compound and Fmoc-Cl.
Caption: Generalized experimental workflows for amine protection.
Experimental Protocols
The following are representative experimental protocols for the Fmoc protection of an amino acid using this compound and Fmoc-Cl.
Protocol 1: Fmoc Protection of D-Threonine using this compound
Materials:
-
D-Threonine
-
This compound
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve D-Threonine (5.00 g, 42.0 mmol) and this compound (14.9 g, 44.1 mmol) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ (100 mL).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water (50 mL) and adjust the pH of the mixture to 9 by adding saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x 50 mL) to remove impurities.
-
Acidify the aqueous layer to pH 1 by adding 1 M HCl.
-
Extract the acidified aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude Fmoc-D-Thr-OH. The product is often of sufficient purity to be used without further purification.
Protocol 2: Fmoc Protection of an Amine using Fmoc-Cl
Materials:
-
Amine (1 mmol)
-
Fmoc-Cl (1.2 mmol)
-
Water or Water:Ethanol (3:1) mixture
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid (HCl) (for amino acid protection)
-
Hot ethanol (for recrystallization)
Procedure for a general amine:
-
To Fmoc chloride (1.2 mmol), add the amine (1 mmol) and water (1.5 mL).
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by thin-layer chromatography (TLC) using ethyl acetate and hexane (e.g., 3:7) as the eluent.
-
After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure product.
Procedure for an α-amino acid:
-
To a mixture of the amino acid (1 mmol) and Fmoc chloride (1.2 mmol), add 1.5 mL of water:ethanol (3:1).
-
Stir the reaction mixture at 60°C for the required time (monitored by TLC).
-
After completion of the reaction, acidify the solution with 1 M HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the pure N-Fmoc α-amino acid.
Conclusion and Recommendations
Both this compound and Fmoc-Cl are effective reagents for the introduction of the Fmoc protecting group. However, their differing characteristics make them suitable for different applications.
This compound is the recommended reagent for:
-
General solid-phase and solution-phase peptide synthesis.
-
Protection of sensitive or sterically hindered amino acids.
-
Large-scale synthesis where reproducibility and high purity are critical.
-
Beginners or those seeking a more robust and "user-friendly" protocol.
Fmoc-Cl may be considered for:
-
Applications where very high reactivity and rapid reaction times are the primary concern.
-
Situations where the formation of byproducts can be carefully controlled and easily removed.
-
Cost-sensitive applications, as it can sometimes be a more economical option.
Ultimately, the choice of reagent should be made after careful consideration of the specific substrate, the scale of the reaction, and the desired purity of the final product. For most applications, the superior stability, ease of handling, and cleaner reaction profile of this compound make it the more reliable and often preferred choice in modern organic synthesis.[1]
References
Validating Fmoc-Labeling Efficiency for Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate quantification of peptides and amino acids, derivatization is a critical step to enhance analytical sensitivity and chromatographic performance in mass spectrometry (MS). Among the various labeling reagents, 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used derivatizing agent for primary and secondary amines. This guide provides an objective comparison of Fmoc-labeling with other common derivatization strategies, supported by experimental data and detailed protocols, to assist in selecting the optimal method for your research needs.
Comparison of Derivatization Agents for LC-MS Analysis
The choice of a derivatization reagent significantly impacts the outcome of quantitative analysis. Key performance indicators include labeling efficiency, the degree of signal enhancement in the mass spectrometer, and the stability of the resulting derivative. Below is a summary of these parameters for Fmoc-Cl and two common alternatives: Dansyl Chloride and Benzoyl Chloride.
| Feature | Fmoc-Cl | Dansyl Chloride | Benzoyl Chloride |
| Target Functional Groups | Primary and secondary amines | Primary and secondary amines, phenols | Primary and secondary amines, phenols, thiols, some alcohols[1] |
| Reaction Conditions | Mild, aqueous, alkaline pH (typically pH 8-9)[2] | Requires specific basic pH, sometimes elevated temperatures[1] | Mild, aqueous conditions[1][3] |
| Reaction Time | Rapid (can be complete in < 5 minutes)[4][5] | Can require longer incubation times (e.g., 30-90 minutes)[4] | Rapid (< 1 minute for sample preparation)[3] |
| Derivatization Efficiency | High, can be quantitative | High (>99% for dipeptides reported in one study)[4] | High |
| MS Signal Enhancement | Significant improvement in ionization efficiency[5] | Enhances ionization efficiency[6] | Enhances ionization efficiency[3] |
| Derivative Stability | Derivatives are generally stable[5] | Good stability[4] | Products are stable (up to six months at -80 °C reported)[3] |
| Key Advantages | Rapid reaction, reacts with both primary and secondary amines, well-established for amino acid analysis.[5] | Well-recognized reagent, improves chromatographic separation.[4] | Fast reaction, reacts with a broad range of functional groups.[1][7] |
| Potential Limitations | Excess reagent and byproducts can interfere with analysis and require cleanup.[8] | Can be less sensitive and repeatable than Fmoc-Cl.[9] | Involves multiple reagent addition steps.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for Fmoc-Cl derivatization and a general method for its validation using mass spectrometry.
Protocol for Fmoc-Cl Derivatization of Peptides/Amino Acids for LC-MS Analysis
This protocol is adapted from established methods for the derivatization of amino acids and can be applied to peptides.[4][5]
Materials:
-
Sample containing peptides or amino acids
-
Fmoc-Cl solution (e.g., 3 mM in acetone)
-
Borate buffer (e.g., 0.5 M, pH 7.9)
-
Volatile acid (e.g., formic acid or acetic acid) for quenching the reaction
-
Solid-phase extraction (SPE) cartridges for cleanup (optional but recommended)
-
Solvents for SPE (e.g., methanol, water, acetonitrile)
Procedure:
-
Sample Preparation: Ensure the sample is in an appropriate aqueous buffer.
-
Derivatization Reaction: To your sample, add the borate buffer to adjust the pH to the alkaline range. Then, add the Fmoc-Cl solution. The final concentrations and volumes should be optimized for your specific application. A typical ratio could be 1 part sample, 2 parts Fmoc-Cl solution, and 1 part borate buffer.
-
Incubation: Vortex the mixture and incubate at room temperature. The reaction is typically rapid and can be complete within 5 minutes.
-
Quenching: To stop the reaction and prevent further derivatization and byproduct formation, add a small amount of a volatile acid like formic acid to lower the pH.[2]
-
Cleanup (Recommended): To remove excess Fmoc-Cl and its hydrolysis product (Fmoc-OH), which can interfere with LC-MS analysis, a cleanup step is advisable.
-
Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. Condition the cartridge with methanol and then equilibrate with water. Load the reaction mixture, wash with water to remove salts and unretained byproducts, and then elute the Fmoc-derivatized analytes with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Liquid-Liquid Extraction: An alternative cleanup involves partitioning with a non-polar solvent. For example, add a mixture of pentane and ethyl acetate, vortex, and then collect the aqueous layer containing the derivatized analyte.[8]
-
-
LC-MS Analysis: Evaporate the solvent from the cleaned sample and reconstitute in a mobile phase-compatible solution for injection into the LC-MS system.
Protocol for Validating Fmoc-Labeling Efficiency by Mass Spectrometry
The efficiency of the labeling reaction can be determined by comparing the mass spectrometry signal of the labeled peptide to the unlabeled peptide.
Procedure:
-
Perform the Derivatization: Follow the protocol above. It is useful to perform a reaction where the Fmoc-Cl is sub-stoichiometric to ensure some of the peptide remains unlabeled for comparison, or to analyze a pre- and post-derivatization sample.
-
LC-MS Analysis: Analyze the sample by LC-MS. The Fmoc group adds a specific mass to the peptide (222.07 Da).
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for both the unlabeled peptide (mass M) and the Fmoc-labeled peptide (mass M + 222.07 Da).
-
Integrate the peak areas for both species.
-
Calculate the labeling efficiency as follows: Labeling Efficiency (%) = [Peak Area (Labeled Peptide) / (Peak Area (Labeled Peptide) + Peak Area (Unlabeled Peptide))] * 100
-
Mandatory Visualizations
Experimental Workflow for Fmoc-Labeling Validation
The following diagram illustrates the key steps in the validation of Fmoc-labeling efficiency using mass spectrometry.
Caption: Workflow for validating Fmoc-labeling efficiency.
Comparison of Labeling Strategies for Quantitative Proteomics
Fmoc-Cl labeling is a chemical derivatization method. In the broader context of quantitative proteomics, it is important to understand how this approach compares to other major strategies like metabolic labeling (e.g., SILAC) and isobaric tagging (e.g., iTRAQ, TMT).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dansyl-peptides matrix-assisted laser desorption/ionization mass spectrometric (MALDI-MS) and tandem mass spectrometric (MS/MS) features improve the liquid chromatography/MALDI-MS/MS analysis of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of commonly used Fmoc-protected amino acids. The data presented here, supported by detailed experimental protocols, serves as a valuable resource for the routine identification and quality control of these essential building blocks in peptide synthesis and drug development.
Comparative NMR Data of Fmoc-Amino Acids
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Phe-OH. These values are crucial for the structural verification and purity assessment of these compounds.
Table 1: ¹H NMR Chemical Shift (δ) Data of Fmoc-Protected Amino Acids
| Amino Acid | Solvent | Fmoc Protons (δ ppm) | α-H (δ ppm) | β-H (δ ppm) | Other Protons (δ ppm) |
| Fmoc-Gly-OH | DMSO-d₆ | 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.30-4.20 (m, 3H) | 3.75 (d, 2H) | - | 12.6 (s, 1H, COOH) |
| Fmoc-Ala-OH | DMSO-d₆ | 7.90 (d, 2H), 7.74 (d, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30-4.23 (m, 3H) | 4.03 (m, 1H) | 1.30 (d, 3H) | 12.6 (br s, 1H, COOH)[1] |
| Fmoc-Phe-OH | DMSO-d₆ | 7.87 (d, 1H), 7.73-7.19 (m, 13H, Ar-H), 4.20-4.13 (m, 4H, Fmoc CH+CH₂, α-H)[2] | 4.20-4.13 (m, 1H)[2] | 3.11-2.82 (m, 2H)[2] | 12.74 (br s, 1H, COOH)[2] |
Table 2: ¹³C NMR Chemical Shift (δ) Data of Fmoc-Protected Amino Acids
| Amino Acid | Solvent | Fmoc Carbons (δ ppm) | C=O (Carboxyl) (δ ppm) | C=O (Urethane) (δ ppm) | α-C (δ ppm) | β-C (δ ppm) | Other Carbons (δ ppm) |
| Fmoc-Gly-OH | DMSO-d₆ | 143.8, 140.7, 127.6, 127.0, 125.3, 120.1, 65.6, 46.6 | 171.5 | 156.2 | 43.5 | - | - |
| Fmoc-Ala-OH | CDCl₃ | 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.2, 47.2 | 178.9 | 155.8 | 50.3 | 16.8 | - |
| Fmoc-Phe-OH | DMSO-d₆ | 143.74, 140.67, 127.60, 127.04, 125.24, 120.05, 65.62, 46.60[2] | 173.32[2] | 155.93[2] | 55.51[2] | 36.51[2] | 137.99, 129.09, 128.15, 126.34 (Phenyl Carbons)[2] |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the Fmoc-protected amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. CDCl₃ is a good first choice due to its low cost and ability to dissolve many organic compounds.[3] DMSO-d₆ is an excellent alternative for less soluble compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4] Gentle warming or vortexing can aid dissolution.[4]
-
Filtration: To ensure a homogenous solution free of particulate matter, filter the sample through a pipette with a glass wool plug directly into a clean NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.[3]
-
-
2D NMR Spectroscopy (Optional): For unambiguous assignment of all proton and carbon signals, especially for more complex amino acids, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Integration and Multiplicity Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton coupling information.
Workflow for NMR Characterization of Fmoc-Protected Amino Acids
The following diagram illustrates the logical workflow for the complete NMR characterization of an Fmoc-protected amino acid.
Caption: Workflow for the NMR characterization of Fmoc-protected amino acids.
References
A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), monitoring the cleavage of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical in-process control. Accurate quantification of Fmoc release ensures that the deprotection step is complete, which is essential for achieving high peptide purity and yield. This guide provides a detailed comparison of the two most common analytical techniques for this purpose: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance Comparison
The choice of analytical method for monitoring Fmoc release often depends on the specific requirements of the synthesis, such as the need for high throughput, accuracy, or detailed kinetic information. The following table summarizes the key quantitative performance parameters of UV-Vis spectrophotometry and HPLC for this application.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorbance of the dibenzofulvene-piperidine adduct at ~300 nm. | Separates the dibenzofulvene-piperidine adduct and/or dibenzofulvene from other components, followed by UV detection. |
| Accuracy | Good, with reported recoveries in the range of 99.3% to 102.0%.[1] | High, capable of resolving interferences that may affect spectrophotometric readings. |
| Precision (%RSD) | Generally good, but can be affected by the wavelength accuracy of the spectrophotometer.[1] | Excellent, with reported relative standard deviations (RSD) around 1.52% using an internal standard method.[2] |
| Linearity | Excellent, with a wide linear dynamic range. Modern spectrophotometers can show linearity up to an absorbance of 3.5. | Excellent, with a wide linear range typically observed for the concentrations encountered in Fmoc monitoring. |
| Limit of Detection (LOD) | Dependent on the spectrophotometer's sensitivity, but generally sufficient for monitoring SPPS reactions. | Lower than UV-Vis, allowing for the detection of very low levels of Fmoc release, which can be useful for detecting incomplete reactions. |
| Limit of Quantification (LOQ) | Sufficient for standard SPPS monitoring. | Lower than UV-Vis, enabling more precise measurement of low Fmoc concentrations. |
| Throughput | High; rapid measurement of multiple samples. | Lower than UV-Vis due to chromatographic run times. |
| Specificity | Lower; susceptible to interference from other UV-absorbing species in the solution. | High; separates the analyte of interest from impurities and reaction by-products. |
| Cost & Complexity | Lower cost instrumentation and simpler operation. | Higher initial instrument cost and more complex operation and method development. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable quantitative data. Below are the standard protocols for both UV-Vis spectrophotometry and HPLC analysis of Fmoc release.
UV-Vis Spectrophotometric Method
This method is based on the quantification of the dibenzofulvene-piperidine adduct formed upon the cleavage of the Fmoc group by piperidine.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (spectrophotometric grade)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
After the Fmoc deprotection step in the SPPS cycle, collect the entire volume of the piperidine wash solution containing the cleaved Fmoc group.
-
Transfer the solution to a volumetric flask of appropriate size.
-
Dilute the solution with 20% piperidine in DMF to a final concentration that falls within the linear range of the spectrophotometer (typically an absorbance value between 0.1 and 1.0).
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance (λmax) of the dibenzofulvene-piperidine adduct, which is approximately 301 nm. For improved robustness against wavelength inaccuracies, measurement at 289.8 nm can also be performed.[1]
-
Use a 20% piperidine in DMF solution as the blank to zero the instrument.
-
Measure the absorbance of the diluted sample solution.
-
-
Quantification:
-
Calculate the concentration of the dibenzofulvene-piperidine adduct using the Beer-Lambert law: A = εbc where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of the adduct (e.g., ~7800 L·mol⁻¹·cm⁻¹ at 301 nm in DMF)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the adduct in mol/L
-
-
-
Calculation of Resin Loading:
-
From the concentration, calculate the total moles of Fmoc released.
-
Divide the moles of Fmoc by the initial mass of the resin to determine the loading in mmol/g.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more specific analysis by separating the dibenzofulvene-piperidine adduct or dibenzofulvene from other components in the reaction mixture before quantification.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Collect an aliquot of the piperidine wash solution after the Fmoc deprotection step.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 301 nm (for the adduct) or 265 nm (for dibenzofulvene)
-
Injection Volume: 10-20 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it linearly to a high percentage (e.g., 95%) over 15-20 minutes to elute the compounds of interest.
-
-
Quantification:
-
Generate a calibration curve by injecting known concentrations of a dibenzofulvene or dibenzofulvene-piperidine adduct standard.
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Resin Loading:
-
Similar to the UV-Vis method, calculate the total moles of Fmoc released based on the concentration and dilution factor, and then determine the resin loading.
-
Visualizing the Workflow and Method Comparison
To better illustrate the context and procedures of Fmoc release analysis, the following diagrams have been generated using Graphviz.
Conclusion
Both UV-Vis spectrophotometry and HPLC are powerful techniques for the quantitative analysis of Fmoc release in SPPS. UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method suitable for routine monitoring and high-throughput applications. Its main limitation is the potential for interference from other UV-absorbing species. HPLC, on the other hand, provides higher specificity and precision by separating the analyte of interest from potential interferences. This makes it the preferred method when high accuracy is paramount or when troubleshooting difficult couplings or unexpected side reactions. The choice between these two methods should be guided by the specific analytical needs, available resources, and the stage of the peptide synthesis project.
References
Fmoc-OSu in Bioconjugation: A Comparative Guide to Amine-Reactive Reagents
The covalent modification of biomolecules, or bioconjugation, is a fundamental tool in chemical biology, diagnostics, and the development of therapeutics. A common strategy involves the targeting of primary amines, such as those on the N-terminus of proteins or the side chain of lysine residues. This guide provides a comprehensive literature review on the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for amine modification and objectively compares its performance with other prevalent amine-reactive alternatives, namely other N-hydroxysuccinimide (NHS) esters and isothiocyanates.
While this compound is most renowned for its role as a base-labile protecting group in solid-phase peptide synthesis (SPPS), its inherent reactivity towards amines also allows for its use as a bioconjugation agent.[1][2] The fluorenyl moiety is intensely fluorescent, enabling this compound to function as a fluorescent labeling reagent for biomolecules such as glycosylamines.[3] This guide will delve into the chemical principles, performance metrics, and experimental protocols that govern the use of these reagents.
Comparative Analysis of Amine-Reactive Reagents
The selection of a reagent for bioconjugation hinges on several factors, including reaction efficiency, the stability of the resulting covalent bond, and the reaction conditions' compatibility with the target biomolecule.
-
This compound & NHS Esters: As a succinimidyl ester, this compound shares its reaction mechanism with other NHS esters, which are among the most popular reagents for amine modification.[4] They react with unprotonated primary amines via nucleophilic acyl substitution to form stable bonds—a carbamate in the case of this compound and an amide bond for most other NHS esters.[3][] This reaction is efficient and proceeds rapidly at physiological to slightly alkaline pH.[] A significant challenge with all NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[6][7]
-
Isothiocyanates (ITC): Reagents like fluorescein isothiocyanate (FITC) react with primary amines to form a stable thiourea linkage.[8][9] This reaction is generally slower than that of NHS esters and requires a more alkaline environment (pH 9.0-9.5) for optimal performance.[8] While the resulting thiourea bond is robust, some studies suggest it can be less stable than an amide bond, particularly under specific conditions like radiolysis.[1][8]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of this compound, general NHS esters, and isothiocyanates based on their chemical properties and behavior in bioconjugation reactions.
| Feature | This compound | General NHS Esters | Isothiocyanates (e.g., FITC, TRITC) |
| Reactive Group | Succinimidyl Ester | Succinimidyl Ester | Isothiocyanate |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus)[] | Primary amines (Lysine, N-terminus)[8] |
| Resulting Bond | Stable Carbamate | Stable Amide Bond[] | Stable Thiourea Bond[10] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5[] | 9.0 - 9.5[8] |
| Reaction Speed | Fast (minutes to a few hours)[] | Fast (minutes to a few hours)[] | Slower (several hours to overnight)[8] |
| Reagent Stability | Prone to hydrolysis in aqueous solutions[6] | Prone to hydrolysis in aqueous solutions[6] | More stable in aqueous solution than NHS esters |
| Conjugate Stability | High | Very High (effectively irreversible)[] | Generally stable, but can be less stable than amide bonds[1] |
Table 1: Performance Comparison of Amine-Reactive Reagents. This table outlines the primary chemical and performance differences between the major classes of amine-reactive bioconjugation reagents.
Experimental Protocols
Detailed and reproducible protocols are critical for successful bioconjugation. Below are representative methods for protein labeling using an NHS ester (applicable to this compound) and an isothiocyanate.
Protocol 1: Protein Labeling with this compound or other NHS Ester
This protocol provides a general framework for the covalent labeling of a protein with an NHS ester-functionalized molecule, such as this compound.
Materials:
-
Protein solution (2-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5).[11]
-
This compound or other NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12]
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine, pH 8.0).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Protein Preparation: Ensure the protein solution is in the correct amine-free buffer at the desired concentration. Buffers containing primary amines like Tris must be avoided as they will compete with the labeling reaction.[13]
-
Conjugation Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved NHS ester reagent. The optimal ratio may need to be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[6]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 30-60 minutes at room temperature to hydrolyze any remaining reactive ester.[14]
-
Purification: Separate the labeled protein from unreacted reagent and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific λmax). For Fmoc, the absorbance is typically measured around 265 nm or 301 nm.
Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)
This protocol outlines the procedure for labeling a protein with an isothiocyanate.
Materials:
-
Protein solution (2-10 mg/mL in 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5).
-
Isothiocyanate reagent (e.g., FITC).
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5).
-
Size-exclusion chromatography column (e.g., Sephadex G-25).
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of the isothiocyanate in anhydrous DMSO or DMF.
-
Protein Preparation: Exchange the protein into the high-pH conjugation buffer.
-
Conjugation Reaction: Slowly add 50-100 µL of the isothiocyanate solution for every 1 mL of protein solution while gently stirring.
-
Incubation: Incubate the reaction for 8 hours to overnight at 4°C with continuous gentle stirring, protected from light.
-
Quenching: Add the quenching solution to stop the reaction and incubate for an additional hour.
-
Purification: Purify the conjugate using a size-exclusion chromatography column as described in Protocol 1.
-
Characterization: Determine the degree of labeling using spectrophotometry, measuring absorbance at 280 nm (for the protein) and ~495 nm (for FITC).
Mandatory Visualization
The following diagrams illustrate key workflows and chemical principles in bioconjugation.
Caption: General experimental workflow for protein bioconjugation.
Caption: Chemical reaction pathways for common amine-reactive reagents.
Caption: Decision guide for selecting an amine-reactive labeling reagent.
References
- 1. Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Fmoc-OSu: A Superior N-Hydroxysuccinimide Ester for Amine Protection
In the precise world of peptide synthesis and bioconjugation, the choice of protecting group strategy is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) has emerged as a highly efficient reagent for the introduction of the base-labile Fmoc protecting group. This guide provides an objective comparison of this compound with other common N-hydroxysuccinimide (NHS) esters and alternative activating agents, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
This compound offers distinct advantages over other amine-protecting reagents, most notably Fmoc-Cl. Its milder reactivity and greater stability lead to cleaner reaction profiles, higher purity of the final protected amino acid, and a reduction in side reactions such as dipeptide formation. While other NHS esters like Boc-OSu and Z-OSu have their place in orthogonal protection strategies, this compound is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions, which are compatible with acid-labile side-chain protecting groups.
Data Presentation: Quantitative Comparison
The selection of a reagent for introducing the Fmoc group can significantly impact both the yield and purity of the resulting Fmoc-amino acid. The following table summarizes experimental data comparing the performance of this compound with other reagents for the protection of glycine.
| Protective Reagent | Yield before Crystallization (%) | Yield after Crystallization (%) | Product Molar Fraction (%) | Key Observations |
| This compound | 93.9 | 84.6 | 99.99 | Highest purity and excellent yield; considered the best method for introducing the Fmoc group onto glycine. [1] |
| Fmoc-Cl | 83.1 | 74.9 | 97.66 | High yield but lower purity, with notable dipeptide and tripeptide byproducts that are difficult to remove.[1] |
| Fmoc-Cl + TMS-Cl | 91.1 | 82.1 | 99.35 | Addition of TMS-Cl significantly improves purity by reducing dipeptide formation.[1] |
| Fmoc-N3 | 73.3 | 56.6 | 99.57 | High purity but lower yield; generates HN3 as a byproduct.[1] |
Performance Comparison with Other NHS Esters
While direct quantitative comparisons across a range of amino acids are sparse in the literature, the qualitative advantages of this compound are well-documented.
| Reagent / Strategy | Deprotection Condition | Key Advantages | Key Disadvantages | Primary Application |
| This compound | Mild base (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups; milder final cleavage; automation-friendly due to UV monitoring.[] | Potential for base-induced side reactions like aspartimide formation during SPPS.[] | Solid-Phase Peptide Synthesis (SPPS). |
| Boc-OSu | Strong acid (e.g., TFA) | Robust and well-established; can reduce aggregation in some sequences. | Repetitive acid use can degrade peptide-resin linkage; requires harsh final cleavage (e.g., HF). | SPPS, particularly for sequences prone to aggregation. |
| Z-OSu (Cbz-OSu) | Hydrogenolysis (e.g., H₂/Pd) | Stable to a wide range of reagents; useful in solution-phase synthesis. | Incompatible with sulfur-containing amino acids; requires specialized equipment for hydrogenolysis. | Solution-Phase Peptide Synthesis. |
| Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) | Higher reactivity can lead to faster reaction times. | Prone to hydrolysis; generates corrosive HCl; higher incidence of side reactions (e.g., dipeptide formation).[3][4] | Amine protection where speed is critical and side reactions can be controlled. |
Experimental Protocols
Protocol 1: N-Fmoc Protection of an Amino Acid using this compound
This protocol describes a general procedure for the synthesis of an Fmoc-amino acid in a solution phase.
Materials:
-
Amino Acid (e.g., Glycine)
-
This compound (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water, Deionized
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Add this compound (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 times) to remove unreacted this compound and byproducts.
-
Acidify the aqueous layer to a pH of 1-2 using 1 M HCl, which will cause the Fmoc-amino acid to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF from the vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Repeat the addition of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution. The progress of the deprotection can be monitored by UV spectrophotometry of the drained solution, measuring the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[]
-
Wash the resin thoroughly with DMF to remove residual piperidine and byproducts, preparing it for the next coupling step.
Mandatory Visualization
Caption: Workflow for the N-Fmoc protection of an amino acid using this compound.
Caption: Orthogonality of Fmoc, Boc, and Cbz protecting groups.
References
A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The chemical and enantiomeric purity of 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino acids is a critical quality attribute in solid-phase peptide synthesis (SPPS). Impurities in these starting materials can lead to the formation of undesired peptide side-products, complicating purification and potentially impacting the final peptide's biological activity and immunogenicity.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids due to its accuracy, robustness, and the wide availability of columns and instrumentation.[1]
This guide provides a comparative overview of common HPLC methods for both chemical and chiral purity assessment of Fmoc-amino acids, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Common Impurities in Fmoc-Amino Acids
Impurities in Fmoc-amino acids can arise from their synthesis and storage.[2] A high purity value from a standard reversed-phase HPLC analysis does not guarantee the absence of co-eluting impurities or enantiomeric contaminants.[3] Common impurities include:
-
D-enantiomers: The presence of the undesired D-enantiomer can lead to the formation of diastereomeric peptides that are difficult to separate.[1]
-
Dipeptides (Fmoc-Xaa-Xaa-OH): Formed during the Fmoc protection step, these can lead to the insertion of an extra amino acid residue in the peptide sequence.[2][4]
-
β-Alanyl Impurities: These can arise from the rearrangement of the Fmoc-introducing reagent and result in the insertion of a β-alanine residue.[2][5]
-
Free Amino Acids: Resulting from incomplete Fmoc protection or degradation, these can cause double insertions.[4]
-
Side-chain Deprotected Fmoc-Amino Acids: Can lead to unwanted side-chain modifications during peptide synthesis.[2]
-
Acetic Acid: A difficult-to-detect impurity that can act as a capping agent, causing chain termination during SPPS.[3]
Comparative Analysis of HPLC Methods
This section compares two primary HPLC approaches for Fmoc-amino acid purity assessment: Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric purity.
Chemical Purity Assessment by RP-HPLC
RP-HPLC is the most common method for determining the chemical purity of Fmoc-amino acids and separating them from related impurities.
Table 1: Comparison of RP-HPLC Methods for Chemical Purity Assessment
| Parameter | Method 1: General Purpose Screening | Method 2: High-Resolution Analysis |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 30% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 254 nm and 301 nm |
| Typical Purity | >99% | >99.5% |
Enantiomeric Purity Assessment by Chiral HPLC
Chiral HPLC is essential for quantifying the amount of the undesired enantiomer in an Fmoc-amino acid starting material. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[1][6]
Table 2: Comparison of Chiral HPLC Methods for Enantiomeric Purity Assessment
| Parameter | Method 3: Polysaccharide-Based CSP (Isocratic) | Method 4: Quinine-Based Zwitterionic CSP (Isocratic) |
| Column | Lux Cellulose-2, 250 x 4.6 mm, 5 µm | QN-AX, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% TFA | Methanol/Acetic Acid/Triethylamine (e.g., 98:2:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 254 nm |
| Expected Purity | Enantiomeric excess (ee) > 99.0% | Enantiomeric excess (ee) > 99.8% |
| Resolution (Rs) | Typically > 1.5 | Often > 2.0 |
Experimental Protocols
Below are detailed methodologies for the HPLC methods cited in the comparison tables.
Protocol 1: General Purpose RP-HPLC for Chemical Purity
Objective: To determine the overall chemical purity of an Fmoc-amino acid and separate it from common synthesis-related impurities.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7]
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)[7]
-
Fmoc-amino acid sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.[7]
-
HPLC Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Maintain a constant flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at 265 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the Fmoc-amino acid by the total peak area of all components and multiplying by 100.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L- and D-enantiomers of an Fmoc-amino acid.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral stationary phase column (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Acetonitrile and Water (containing 0.1% TFA) in a 60:40 (v/v) ratio.[6]
-
Sample Solvent: Mobile Phase
-
Fmoc-DL-amino acid standard and Fmoc-L-amino acid sample
Procedure:
-
Sample Preparation:
-
Prepare a solution of the Fmoc-DL-amino acid standard in the mobile phase at a concentration of 1 mg/mL to determine the retention times of both enantiomers.
-
Prepare a solution of the Fmoc-L-amino acid sample in the mobile phase at a concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Set the column temperature to ambient.
-
Equilibrate the column with the isocratic mobile phase.
-
Inject 5 µL of the standard and sample solutions.[6]
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically under 25 minutes).[6]
-
Maintain a constant flow rate of 1.0 mL/min.[6]
-
Monitor the elution profile using a UV detector at 220 nm.[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers from the standard chromatogram.
-
In the sample chromatogram, integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100[1]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: General workflow for HPLC purity analysis of Fmoc-amino acids.
Caption: Decision logic for quality control of Fmoc-amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. phenomenex.com [phenomenex.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Fmoc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient assembly of complex peptide sequences. However, the stability of Fmoc-protected peptides during synthesis and storage is a critical factor that can significantly impact the yield and purity of the final product. This guide provides an objective comparison of the stability of Fmoc-protected peptides, focusing on the most common degradation pathways. It is supported by experimental data and detailed protocols to aid researchers in optimizing their peptide synthesis strategies.
Key Degradation Pathways of Fmoc-Protected Peptides
During the iterative cycles of Fmoc deprotection and amino acid coupling in SPPS, certain peptide sequences are susceptible to degradation. The two most prevalent side reactions are diketopiperazine (DKP) formation and aspartimide formation. Understanding the mechanisms and influencing factors of these pathways is crucial for minimizing the formation of impurities.
Diketopiperazine (DKP) Formation
Diketopiperazine formation is a significant side reaction that leads to the truncation of the desired peptide and cleavage of the growing peptide chain from the solid support.[1] This intramolecular cyclization reaction is particularly problematic for peptide sequences containing a secondary amino acid, such as proline, at the penultimate (second) position from the N-terminus. The free N-terminal amine of a dipeptide can attack the amide bond, leading to the formation of a stable six-membered ring.
Several factors influence the rate of DKP formation, including the peptide sequence, the solvent, and the temperature. Peptides with proline at the second position are highly prone to this side reaction.
Diagram of Diketopiperazine Formation:
Aspartimide Formation
Aspartimide formation is another common side reaction in Fmoc-SPPS, particularly affecting sequences containing aspartic acid (Asp). This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a cyclic imide. This can lead to racemization and the formation of β- and iso-aspartyl peptides, which are often difficult to separate from the desired product.[2] The sequence Asp-Gly is notoriously prone to this side reaction.
The choice of base for Fmoc deprotection can influence the extent of aspartimide formation. Milder bases like piperazine have been shown to reduce this side reaction compared to the more commonly used piperidine.
Diagram of Aspartimide Formation:
Quantitative Comparison of Stability
The stability of Fmoc-protected peptides is highly sequence-dependent. The following tables summarize quantitative data from various studies to provide a comparative overview of the propensity for DKP and aspartimide formation.
Diketopiperazine Formation Data
The rate of DKP formation is significantly influenced by the amino acid preceding proline.
| Dipeptide Sequence (at N-terminus) | Relative Rate of DKP Formation | Reference |
| Gly-Pro | High | [3] |
| Ala-Pro | Moderate | [3] |
| Val-Pro | Low | [3] |
| Phe-Pro | Moderate | [3] |
Note: The data is qualitative and comparative, as absolute rates depend on specific experimental conditions.
Aspartimide Formation Data
The amino acid following aspartic acid and the side-chain protecting group on Asp play a crucial role in the extent of aspartimide formation.
| Peptide Sequence Fragment | Asp Side-Chain Protecting Group | % Aspartimide Formation (prolonged piperidine treatment) | Reference |
| -Asp-Gly- | OtBu | High | [4] |
| -Asp-Cys(Acm)- | OtBu | 27% | [4] |
| -Asp-Cys(Trt)- | OtBu | 5.5% | [4] |
Experimental Protocols
To enable researchers to assess the stability of their own Fmoc-protected peptides, the following detailed experimental protocols for monitoring degradation are provided.
Diagram of a General Experimental Workflow for Stability Assessment:
Protocol 1: Monitoring Fmoc-Peptide Degradation by RP-HPLC
Objective: To quantify the rate of degradation of an Fmoc-protected peptide on resin under specific conditions (e.g., prolonged exposure to piperidine).
Materials:
-
Fmoc-protected peptide-resin
-
20% piperidine in N,N-dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Reversed-phase HPLC system with a C18 column
-
UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
TFA (HPLC grade)
Procedure:
-
Incubation: Suspend a known amount of Fmoc-protected peptide-resin in 20% piperidine/DMF in a reaction vessel.
-
Sampling: At defined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the resin slurry.
-
Washing: Thoroughly wash the resin aliquot with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Sample Preparation for HPLC: Dissolve the dried peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is typical.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor absorbance at 214 nm or 220 nm.
-
-
Data Analysis: Integrate the peak areas of the parent peptide and any degradation products at each time point. Calculate the percentage of the remaining parent peptide to determine the degradation rate.
Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)
Objective: To identify the molecular weights of the parent peptide and its degradation products to confirm their identities.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: Prepare samples of the crude peptide from each time point of the stability study, as described in the HPLC protocol. The samples can be analyzed directly or after HPLC fractionation.
-
Direct Infusion ESI-MS:
-
Dissolve the peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.
-
-
LC-MS:
-
Couple the HPLC system directly to the mass spectrometer.
-
Perform the HPLC separation as described in Protocol 1.
-
The eluent from the HPLC is directly introduced into the MS source.
-
Acquire mass spectra for each eluting peak.
-
-
Data Analysis: Compare the observed molecular weights with the theoretical molecular weights of the expected parent peptide and potential degradation products (e.g., diketopiperazines, aspartimide-related products). Tandem MS (MS/MS) can be used for further structural elucidation of the degradation products.
By carefully considering the inherent stability of the desired peptide sequence and employing appropriate analytical methods to monitor for potential degradation, researchers can significantly improve the outcome of their peptide synthesis efforts, leading to higher purity and yield of the final product.
References
A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment
For researchers, scientists, and professionals in drug development, the successful attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). Confirmation of this attachment, and its subsequent removal, is essential for ensuring high peptide purity and yield. This guide provides an objective comparison of common analytical techniques used for this purpose, complete with experimental data and detailed protocols.
The confirmation of Fmoc group attachment is typically performed indirectly. After the coupling reaction, a test is done to ensure the absence of free primary or secondary amines. Conversely, to quantify the loading of the first Fmoc-amino acid onto the resin, the Fmoc group is cleaved, and the resulting cleavage product is measured.
Logical Workflow for Fmoc Synthesis and Analysis
The following diagram illustrates the typical workflow in one cycle of Fmoc-based solid-phase peptide synthesis and highlights the stages where different analytical techniques are employed to either confirm the completion of a reaction or to quantify the substitution (loading) on the resin.
Caption: Workflow of Fmoc-SPPS and associated analytical checkpoints.
Comparison of Analytical Techniques
The choice of analytical technique depends on whether a qualitative check for reaction completion or a quantitative determination of resin loading is required. The following table summarizes and compares the most common methods.
| Technique | Principle | Type | Typical Application | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released during Fmoc deprotection.[1][2] | Quantitative | Determining the initial loading of the first Fmoc-amino acid on the resin.[3][4][5] | Rapid, simple, inexpensive, and widely used.[3] | Indirect measurement; accuracy depends on precise pipetting and the molar extinction coefficient used.[2][6] Can be affected by impurities that absorb at the same wavelength. |
| Kaiser Test (Ninhydrin) | Colorimetric test where ninhydrin reacts with free primary amines to produce a characteristic blue color.[1][7] | Qualitative | Monitoring coupling reaction completion (negative result) and deprotection completion (positive result).[8][9] | Highly sensitive for primary amines, fast, and easy to perform visually.[7][10] | Not reliable for N-terminal proline (secondary amine), which gives a red/brown color.[1][7] Excess heating can cause false positives.[8] |
| Chloranil Test | Colorimetric test for detecting secondary amines, such as proline.[1] | Qualitative | Confirming the presence of free secondary amines when the Kaiser test is unreliable.[8][10] | Specific for secondary amines. | Less common than the Kaiser test. |
| HPLC | Chromatographic separation and quantification of the cleaved Fmoc-protecting group (as the DBF adduct) or the final peptide product.[4][11] | Quantitative | Precise quantification of resin loading; analysis of crude peptide purity after cleavage.[4][12][13] | High accuracy, precision, and sensitivity. Provides purity information. | Requires specialized equipment, longer analysis time, and method development. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules, confirming the molecular weight of Fmoc-amino acids or the final peptide.[14][15] | Qualitative & Quantitative | Confirming the identity of starting materials and final products.[15][16] Can be used for quantification with standards.[17][18] | Extremely sensitive and specific, provides definitive molecular weight confirmation.[14][15][16] | Destructive technique, requires expensive instrumentation, potential for ion suppression from matrix components.[19] |
Experimental Protocols
Quantitative Fmoc Loading Determination by UV-Vis Spectroscopy
This protocol is used to determine the substitution level (loading) of the first Fmoc-amino acid attached to the solid support.
Principle: The Fmoc group is cleaved from a known weight of resin using a piperidine solution. This reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct that strongly absorbs UV light around 301 nm.[1][2] The concentration, and thus the resin loading, can be calculated using the Beer-Lambert law.
Materials:
-
Fmoc-amino acid loaded resin (thoroughly dried)
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF (spectroscopic grade)
-
Volumetric flasks (e.g., 10 mL)
-
UV-Vis spectrophotometer and quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh approximately 2-5 mg of the dried Fmoc-amino acid resin into a 10 mL volumetric flask. Record the exact mass (m).
-
Add 2 mL of 20% piperidine in DMF to the flask.
-
Stopper the flask and agitate gently for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the solution to the 10 mL mark with DMF. Mix thoroughly.
-
Prepare a blank solution using 20% piperidine in DMF, diluted to the same final concentration as the sample (e.g., 2 mL of 20% piperidine diluted to 10 mL with DMF).
-
Use the blank solution to zero the spectrophotometer at 301 nm.
-
Measure the absorbance (A) of the sample solution at 301 nm. Ensure the reading is within the linear range of the instrument (typically 0.1-1.0 AU); if necessary, dilute the sample further and account for the dilution factor.[3]
-
Calculate the resin loading (L) in mmol/g using the following formula[20]:
L (mmol/g) = (A × V) / (ε × l × m)
Where:
-
A = Absorbance at 301 nm
-
V = Total volume of the solution in liters (e.g., 0.01 L)
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (typically 7800 L·mol⁻¹·cm⁻¹ at 301 nm).[5][20] Note: This value can vary slightly depending on the solvent and instrument.[6]
-
l = Path length of the cuvette in cm (typically 1 cm)
-
m = Mass of the resin in grams
-
Qualitative Monitoring of Coupling with the Kaiser Test
This protocol is a qualitative check to detect the presence of free primary amines on the resin. It is performed after a coupling step to ensure that all available amino groups have reacted.
Principle: A negative Kaiser test (beads remain yellow) indicates that the coupling was successful and there are no remaining free primary amines.[9] A positive test (beads turn blue) indicates a failed or incomplete coupling.[7][9]
Caption: Decision logic for interpreting the results of a Kaiser test.
Materials:
-
Resin sample (a few beads) from the reaction vessel
-
Kaiser Test Reagent A: 16.5 mg KCN in 25 mL water, diluted to 500 mL with pyridine.[7]
-
Kaiser Test Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.[7]
-
Kaiser Test Reagent C: 40 g phenol in 20 mL n-butanol.[7]
-
Small test tube
-
Heating block or water bath at 100-110°C
Procedure:
-
Take a small sample of resin beads (approx. 1-5 mg) and place them in a small test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[7]
-
Observe the color of the resin beads and the solution.
-
Positive Result: Intense blue color on beads and in solution. This indicates the presence of free primary amines and an incomplete coupling reaction.[7][8]
-
Negative Result: Beads and solution remain yellow or colorless. This indicates a successful coupling reaction.[9][10]
-
Proline Exception: If the N-terminal amino acid is proline, a positive result will appear as a brownish-red color.[10] For this case, the Chloranil test is recommended for clearer results.[8]
-
Alternative and Complementary Methods
While the techniques described above are the most common, other methods can provide valuable information:
-
Gas Chromatography (GC): GC can be used to quantify the dibenzofulvene released after Fmoc cleavage with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which can be superior to piperidine for quantitative analysis.[21][22]
-
Amino Acid Analysis (AAA): A highly accurate but destructive method where the peptide-resin is hydrolyzed, and the constituent amino acids are quantified. This can be used to confirm the loading of the first amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for routine monitoring, NMR can provide detailed structural confirmation of the final peptide product.
By selecting the appropriate combination of these analytical techniques, researchers can confidently monitor the progress of solid-phase peptide synthesis, ensuring the quality and integrity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. biotage.com [biotage.com]
- 4. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 20. rsc.org [rsc.org]
- 21. An accurate method for the quantitation of Fmoc-derivatized solid phase supports | Semantic Scholar [semanticscholar.org]
- 22. Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Fmoc-OSu
A comprehensive guide for the safe handling and disposal of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a critical reagent in peptide synthesis. This document provides essential safety information, step-by-step disposal procedures, and operational plans to ensure the well-being of laboratory personnel and environmental protection.
This compound is a widely used reagent for the introduction of the Fmoc protecting group onto the amino groups of amino acids during solid-phase peptide synthesis.[1][2][3] While integral to modern drug development, its handling and disposal require strict adherence to safety protocols due to its potential hazards.[4][5]
Key Safety and Handling Information
This compound is a white to almost white, moisture-sensitive microfine powder.[1] It is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[4][5][6] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[4][5] Work should be conducted in a well-ventilated area, and the generation of dust should be avoided.[5]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅NO₅ | [5][7] |
| Molecular Weight | 337.33 g/mol | [5][7] |
| Melting Point | 147-153 °C | [1][7][8] |
| Storage Temperature | 2-8°C | [1][4] |
| Solubility | Soluble in DMSO and DMF | [1][7] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound and associated waste.
Protocol 1: Disposal of Unused or Expired this compound
This procedure outlines the steps for the disposal of solid this compound.
-
Waste Collection:
-
Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled secondary container.
-
The label should include "Hazardous Waste," "this compound," and the associated hazard symbols.
-
-
Licensed Disposal:
Protocol 2: Decontamination of this compound Contaminated Labware
This protocol details the cleaning of glassware and equipment contaminated with this compound.
-
Initial Rinse:
-
Decomposition of Residual this compound:
-
The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine.[3][10] To decompose any residual this compound, rinse the labware with a dilute solution of piperidine in DMF (e.g., 20% piperidine in DMF).
-
Collect this basic waste in a separate, clearly labeled "Basic Waste" container.[9]
-
-
Final Cleaning:
-
After decontamination, wash the labware with an appropriate laboratory detergent and rinse thoroughly with water.
-
Protocol 3: Management of Spills
This procedure provides steps for safely managing a spill of solid this compound.
-
Ensure Safety:
-
Containment and Cleanup:
-
Carefully sweep up the spilled solid material, avoiding dust generation.[5]
-
Place the collected material into a sealed container labeled "Hazardous Waste: this compound Spill Debris."
-
-
Decontamination of Spill Area:
-
Wipe the spill area with a cloth dampened with a solvent such as acetone to remove any remaining residue.
-
Place the used cloth in the same hazardous waste container.
-
Follow up by wiping the area with a cloth dampened with a dilute basic solution (e.g., sodium bicarbonate solution) to hydrolyze any remaining traces.
-
-
Disposal:
-
Dispose of the sealed container through your institution's hazardous waste management service.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Step-by-step protocol for decontaminating this compound labware.
References
- 1. This compound | 82911-69-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. This compound Novabiochem SDS - Download & Subscribe for Updates [sdsmanager.com]
- 7. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 8. This compound | CAS#:82911-69-1 | Chemsrc [chemsrc.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
Personal protective equipment for handling Fmoc-OSu
This guide provides crucial safety, handling, and disposal information for N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a reagent widely used in peptide synthesis and bioconjugation.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling the chemical.[3][5] |
| Eyes/Face | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3][5] |
| Body | Laboratory coat / Chemical-resistant suit | A standard lab coat is required to protect against skin contact.[5] For larger quantities or situations with a higher risk of exposure, a complete chemical-resistant suit is recommended.[3] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. A respirator with a P2 or N95 filter is recommended to prevent inhalation of harmful dust particles.[3][5][6] |
Physicochemical and Safety Data
Understanding the properties of this compound is fundamental to its safe handling and storage.
Table 2: Physicochemical Properties and Storage of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₅NO₅[7] |
| Molecular Weight | 337.33 g/mol [1][7] |
| Appearance | White to off-white powder[3] |
| Melting Point | 145-151 °C[1][7] |
| Solubility | Soluble in DMSO (~20 mg/ml) and DMF (~25 mg/ml); limited solubility in water.[2] |
| Storage Temperature | 2-8 °C, under inert gas, protected from moisture.[6][7] |
| Hazard Statements | Harmful if swallowed (H302), May cause an allergic skin reaction (H317), Toxic to aquatic life with long lasting effects (H411).[3][4][7] |
| Precautionary Statements | Avoid breathing dust (P261), Avoid release to the environment (P273), Wear protective gloves/clothing/eye protection/face protection (P280).[4][6] |
Standard Operating Procedures: Handling and Disposal
Operational Protocol:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Weighing and Solution Preparation : Handle this compound as a powder, avoiding the generation of dust.[3] Use a dedicated, clean spatula and weighing paper. When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
-
Reaction Setup : In peptide synthesis, this compound is typically added in 1.2–1.5 equivalents to the amine substrate under mild alkaline conditions (pH 8–9).[1] The reaction is often carried out at 0–25°C for 1–3 hours.[1]
-
Post-Reaction : After the reaction is complete, excess reagent can be removed through aqueous washes or precipitation.[1]
Disposal Plan:
-
Solid Waste : All contaminated solid waste, including gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[3][5]
-
Liquid Waste : Unused solutions, reaction mixtures, and solvent washes must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[5] Do not discharge any this compound waste into drains or the environment.[3][6]
-
Spill Management : In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Spills can be neutralized with 5% sodium bicarbonate before collection.[1] Sweep up the material, place it in a suitable container for disposal, and clean the affected area thoroughly.[3][6]
-
Contaminated Packaging : Dispose of the original container as unused product.[3]
Emergency First-Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[6] Wash the affected skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[6]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed : Rinse mouth with water.[3] Immediately make the victim drink water (two glasses at most).[6] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound safely.
References
- 1. This compound | 82911-69-1 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound Novabiochem SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound Novabiochem 82911-69-1 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
